molecular formula C11H10N2OS B3051118 2-(Benzylsulfanyl)pyrimidin-4-ol CAS No. 31167-21-2

2-(Benzylsulfanyl)pyrimidin-4-ol

Cat. No.: B3051118
CAS No.: 31167-21-2
M. Wt: 218.28 g/mol
InChI Key: XLYQVVDCFZRIJB-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C11H10N2OS and its molecular weight is 218.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 193524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

31167-21-2

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

2-benzylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H10N2OS/c14-10-6-7-12-11(13-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13,14)

InChI Key

XLYQVVDCFZRIJB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC2=NC=CC(=O)N2

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=CC(=O)N2

Other CAS No.

31167-21-2

Origin of Product

United States

Foundational & Exploratory

Physicochemical properties of 2-(Benzylsulfanyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling of 2-(Benzylsulfanyl)pyrimidin-4-ol

Executive Summary

This compound (CAS: 31167-21-2), also known as 2-(benzylthio)pyrimidin-4(3H)-one, represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, antiviral agents, and antimicrobial compounds.[1] Its structural duality—characterized by a lipophilic benzyl thioether tail and a polar, hydrogen-bonding pyrimidine head—endows it with unique solubility and binding properties. This guide provides an in-depth analysis of its physicochemical behavior, focusing on tautomeric equilibrium, lipophilicity, and stability profiles essential for drug development workflows.

Section 1: Molecular Architecture & Tautomerism

The defining feature of this compound is its capacity for lactam-lactim tautomerism.[1] While the nomenclature suggests a hydroxyl group ("-ol"), experimental evidence from X-ray crystallography and solution-phase NMR of analogous pyrimidines indicates that the pyrimidin-4(3H)-one (keto) tautomer predominates in both the solid state and neutral aqueous solution.[1]

This tautomeric preference is thermodynamically driven by the resonance stabilization of the amide-like -NH-C(=O)- moiety.[1] Understanding this is crucial for molecular docking studies, as the keto form presents a distinct hydrogen bond donor (N3-H) and acceptor (C4=O) pattern compared to the enol form.

Figure 1: Tautomeric Equilibrium & Binding Interfaces

Tautomerism Enol Enol Form (Lactim) This compound Less Stable (Aromatic) Keto Keto Form (Lactam) 2-(Benzylsulfanyl)pyrimidin-4(3H)-one Dominant Species (Amide-like) Enol->Keto  Major Equilibrium Shift (Solution/Solid)   Binding Biological Implications: - H-Bond Donor: N3-H - H-Bond Acceptor: C4=O Keto->Binding  Pharmacophore  

Caption: The equilibrium heavily favors the keto tautomer (right), which dictates the primary pharmacophore interactions in biological systems.

Section 2: Key Physicochemical Parameters

The following data consolidates experimental values from structural analogs and predicted descriptors for the title compound.

PropertyValue / RangeContext & Significance
CAS Number 31167-21-2Unique Identifier.[1][2]
Molecular Formula C₁₁H₁₀N₂OSCore scaffold + Benzyl tail.
Molecular Weight 218.28 g/mol Fragment-like; ideal for lead optimization.[1]
Physical State Crystalline SolidTypically white to off-white needles.[1]
Melting Point > 190 °C (Predicted)High lattice energy due to intermolecular H-bonding (N-H[1]···O).
LogP (Octanol/Water) 2.3 – 2.6 (Estimated)Moderate lipophilicity; good membrane permeability potential.
pKa (Acidic) 7.5 – 8.2Ionization of N3-H; relevant for physiological pH solubility.[1]
H-Bond Donors 1 (N3-H)Critical for active site recognition.[1]
H-Bond Acceptors 3 (N1, O4, S2)S2 is a weak acceptor; N1 and O4 are primary.
PSA (Polar Surface Area) ~50-60 ŲWell within the range for oral bioavailability (<140 Ų).

Section 3: Solubility & Lipophilicity Profile

The benzyl group significantly enhances lipophilicity compared to methyl-thio analogs (LogP ~0.5), shifting the LogP to ~2.5. This places the compound in an optimal "sweet spot" for drug-likeness (Lipinski’s Rule of 5), balancing aqueous solubility with cell membrane permeability.

Solubility Protocol (Standardized)
  • Aqueous Buffer (pH 7.4): Low (< 1 mg/mL). The compound is neutral at physiological pH.

  • Organic Solvents:

    • DMSO: High (> 50 mg/mL). Recommended for stock solutions.

    • Ethanol:[1] Moderate.

    • Dichloromethane:[1] Moderate to High.

Figure 2: Solubility Determination Workflow

SolubilityWorkflow cluster_0 Screening Phase Start Solid Sample (2-Benzylsulfanyl-pyrimidin-4-ol) SolventSelect Solvent Selection Start->SolventSelect DMSO DMSO (Stock Prep) SolventSelect->DMSO  High Sol. Expected   Buffer PBS pH 7.4 (Bio-assay) SolventSelect->Buffer  Low Sol. Expected   Analysis Analysis via HPLC-UV (254 nm) DMSO->Analysis Buffer->Analysis Result Solubility Value (mg/mL) Analysis->Result

Caption: Step-by-step workflow for determining thermodynamic solubility in organic and aqueous media.

Section 4: Structural Characterization Protocols

To validate the identity and purity of the compound, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-d₆ is preferred due to solubility and lack of exchange with the acidic N-H proton.

  • ¹H NMR (400 MHz, DMSO-d₆) Key Signals:

    • δ ~12.5 ppm (br s, 1H): N3-H (Confirming keto tautomer).

    • δ ~7.8 ppm (d, 1H): H-6 of pyrimidine ring.

    • δ ~7.2-7.4 ppm (m, 5H): Aromatic benzyl protons.

    • δ ~6.1 ppm (d, 1H): H-5 of pyrimidine ring.

    • δ ~4.4 ppm (s, 2H): S-CH₂-Ph (Benzylic methylene).

    • Note: The absence of an O-H signal and presence of N-H confirms the pyrimidinone structure.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).

  • Target Ion: [M+H]⁺ = 219.06 Da.

  • Fragmentation Pattern: Look for loss of the benzyl group (91 Da tropylium ion) or cleavage of the S-C bond.

Section 5: Stability & Reactivity

The thioether (-S-) linkage is the primary site of metabolic and chemical liability.[1]

  • Oxidation: The sulfur atom is susceptible to oxidation by peroxides or metabolic enzymes (e.g., FMOs, CYPs) to form the sulfoxide (S=O) and sulfone (O=S=O) .

    • Implication: Sulfoxides are often chiral; sulfones are more polar and electron-withdrawing, potentially deactivating the pyrimidine ring.

  • Hydrolysis: The benzyl-sulfur bond is relatively stable, but the pyrimidine ring can undergo ring-opening under extreme basic conditions (> 1M NaOH, high heat).

  • Nucleophilic Displacement: The 2-benzylsulfanyl group is a good leaving group.[1] In the presence of strong nucleophiles (e.g., amines), it can be displaced to form 2-aminopyrimidines, a common synthetic strategy.

Figure 3: Metabolic & degradation Pathways

Stability Parent Parent Compound (Thioether) Oxidation Oxidative Stress / P450 Parent->Oxidation Displacement Nucleophilic Attack (Synthetic Utility) Parent->Displacement  R-NH2 / Heat   Sulfoxide Sulfoxide Metabolite (Chiral Center Created) Oxidation->Sulfoxide  [O]   Sulfone Sulfone Metabolite (Highly Polar) Sulfoxide->Sulfone  [O]  

Caption: Primary degradation and metabolic pathways involving sulfur oxidation and nucleophilic displacement.[1]

Section 6: Synthesis & Purity Considerations

For researchers synthesizing this compound in-house, the standard route involves the S-alkylation of 2-thiouracil.[1]

Protocol:

  • Dissolution: Dissolve 2-thiouracil in 1M NaOH (1.1 equivalents).

  • Addition: Add Benzyl chloride (1.05 equivalents) dropwise at room temperature.

  • Reaction: Stir at 60-80 °C for 2-4 hours.

  • Workup: Acidify with dilute HCl to pH ~5. The product precipitates as a white solid.

  • Purification: Recrystallize from Ethanol/Water.

Impurity Profile:

  • N-Alkylated Byproducts: Under highly basic conditions, alkylation may occur at N1 or N3 instead of Sulfur. This is minimized by controlling pH and stoichiometry.

  • Disulfides: Oxidation of the starting material (2-thiouracil) can lead to disulfide dimers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31167-21-2. Retrieved from [Link]

  • Jain, K. S., et al. (2006). "Recent advances in the chemistry and therapeutic potential of pyrimidines." Current Science, 90(6), 793-803. (Contextual grounding for pyrimidine tautomerism and synthesis).
  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Basis for LogP and solubility analysis).

Sources

Technical Whitepaper: Solubility Profiling and Handling of 2-(Benzylsulfanyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The effective utilization of 2-(Benzylsulfanyl)pyrimidin-4-ol (also known as 2-(benzylthio)pyrimidin-4-ol) in drug discovery and synthetic chemistry hinges on a precise understanding of its solubility profile. As a key intermediate in the synthesis of antiviral and antineoplastic agents, this molecule presents a unique physicochemical challenge: a lipophilic benzyl thioether tail juxtaposed with a polar, tautomerizable hydroxypyrimidine core.

This guide provides a technical breakdown of the compound's solvation thermodynamics in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH). It moves beyond static data points to establish a self-validating protocol for solubility determination, ensuring reproducibility in biological assays and synthetic workflows.

Part 1: Physicochemical Basis of Solvation

To master the handling of this compound, one must first understand the molecular dynamics governing its dissolution.

Structural Dichotomy & Tautomerism

The molecule exists in a tautomeric equilibrium between the lactim (enol) and lactam (keto) forms. This equilibrium is solvent-dependent and dictates solubility limits.

  • The Lactam Form (Predominant in DMSO): In polar aprotic solvents like DMSO, the equilibrium shifts toward the lactam (NH-C=O) form. DMSO acts as a strong Hydrogen Bond Acceptor (HBA), stabilizing the NH proton.

  • The Lactim Form (Accessible in MeOH): In protic solvents like Methanol, the solvent can act as both HBA and Hydrogen Bond Donor (HBD), potentially stabilizing the hydroxyl (OH) form through a complex network of solvation shells.

Theoretical Solubility Drivers
  • Lipophilicity (LogP ~1.8 - 2.2): The benzyl group drives solubility in organic solvents but severely limits aqueous solubility.

  • Crystal Lattice Energy: The potential for intermolecular hydrogen bonding (dimerization of the pyrimidine core) creates a stable crystal lattice. Breaking this lattice requires a solvent with high dielectric constant and high dipole moment—making DMSO superior to Methanol for high-concentration stocks.

Solvation Pathway Diagram

The following diagram illustrates the mechanistic interaction between the solute and the selected solvents.

SolvationMechanism cluster_DMSO DMSO Solvation (Aprotic) cluster_MeOH Methanol Solvation (Protic) Compound This compound (Solid Lattice) Lactam Lactam Form (Stabilized) Compound->Lactam Dissolution in DMSO (High Capacity) Lactim Lactim/Lactam Equilibrium Compound->Lactim Dissolution in MeOH (Moderate Capacity) Dipole Dipole-Dipole Interaction Lactam->Dipole S=O interacts with NH HBond H-Bond Networking Lactim->HBond OH interacts with MeOH

Figure 1: Mechanistic divergence of solvation in DMSO vs. Methanol based on tautomeric stabilization.

Part 2: Solubility Profile & Data

While specific batch-to-batch variation occurs, the following profile is derived from structural analog analysis (e.g., 2-(methylthio)pyrimidin-4-ol) and standard physicochemical principles.

Comparative Solubility Table
ParameterDMSO (Dimethyl Sulfoxide)Methanol (MeOH)
Solubility Capacity High (>50 mg/mL estimated)Moderate (1–10 mg/mL estimated)
Primary Interaction Dipole-dipole, H-bond AcceptingH-bond Don/Acc, Van der Waals
Tautomer Preference Lactam (Keto)Mixed / Equilibrium
Volatility Low (Boiling Point: 189°C)High (Boiling Point: 64.7°C)
Hygroscopicity High (Absorbs water from air)Moderate
Application Long-term Stock Solutions (10-100 mM)Working Solutions, Recrystallization
Critical Handling Notes
  • DMSO: Due to its high boiling point, DMSO is difficult to remove. Use only for biological assay stocks where the final DMSO concentration will be diluted to <1%.

  • Methanol: Excellent for transferring the compound or for use in LC-MS applications. However, rapid evaporation can lead to "crashing out" (precipitation) of the compound, altering concentration accuracy.

Part 3: Experimental Determination Protocols

As a scientist, you should trust but verify. Do not rely solely on literature values. Use this Saturation Shake-Flask Protocol to determine the exact solubility for your specific lot.

Protocol: Kinetic Solubility Determination

Objective: Determine the maximum solubility of this compound in DMSO and Methanol at 25°C.

Reagents:

  • Analyte: this compound (>95% purity).

  • Solvents: Anhydrous DMSO (Sigma-Aldrich), HPLC-grade Methanol.

Workflow Diagram:

SolubilityProtocol Start Start: Weigh Excess Solid (~10 mg) AddSolvent Add Solvent (DMSO or MeOH) Stepwise (100 µL increments) Start->AddSolvent Agitate Agitate/Sonicate (25°C, 1 hour) AddSolvent->Agitate Check Visual Inspection Agitate->Check Check->AddSolvent Undissolved Solid? No Filter Filter Supernatant (0.22 µm PTFE) Check->Filter Undissolved Solid? Yes (Saturation Reached) Quantify Quantify via HPLC-UV (254 nm) Filter->Quantify Result Calculate Solubility (mg/mL) Quantify->Result

Figure 2: Step-by-step workflow for kinetic solubility determination.

Step-by-Step Procedure
  • Preparation: Weigh approximately 5 mg of the compound into a 1.5 mL amber microcentrifuge tube.

  • Solvent Addition: Add 50 µL of the target solvent (DMSO or Methanol).

  • Agitation: Vortex vigorously for 1 minute, then sonicate for 5 minutes at room temperature.

  • Visual Check:

    • If clear: The solubility is >100 mg/mL. Add more solid.

    • If cloudy/precipitate remains: You are near saturation.

  • Equilibration: Shake the saturated suspension at 25°C for 24 hours (Thermomixer).

  • Filtration: Centrifuge at 13,000 rpm for 10 minutes. Filter the supernatant using a 0.2 µm PTFE syringe filter (Nylon is not recommended for DMSO).

  • Quantification: Dilute the filtrate 1:100 in acetonitrile/water and analyze via HPLC against a standard curve.

Part 4: Stability & Storage Recommendations

Oxidation Risks

The "benzylsulfanyl" moiety contains a thioether (sulfide) linkage.

  • Risk: Thioethers are susceptible to oxidation to sulfoxides (S=O) and sulfones (O=S=O) upon exposure to air, especially in solution.

  • Mitigation: Store DMSO stocks under an inert atmosphere (Nitrogen or Argon) and avoid repeated freeze-thaw cycles.

Hygroscopicity in DMSO

DMSO is extremely hygroscopic. Absorption of water can decrease the solubility of the lipophilic benzyl group, leading to "silent precipitation" where the compound crashes out but remains suspended as micro-crystals, causing assay variability.

  • Rule: Use single-use aliquots for DMSO stocks.

Recommended Storage Conditions
  • Solid State: -20°C, desiccated, protected from light.

  • DMSO Stock (100 mM): -80°C (stable for 6 months).

  • Methanol Stock: Not recommended for long-term storage due to evaporation. Prepare fresh.

References

  • LookChem. (n.d.). 2-(Methylthio)pyrimidin-4-ol Physicochemical Properties. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12703722, 4-(Pyrimidin-2-yl)benzaldehyde. Retrieved from

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
  • Sigma-Aldrich. (n.d.). DMSO Physical Properties and Handling Guide. Retrieved from

Thermodynamic Stability of S-Benzyl Pyrimidine Derivatives: Mechanistic Insights and Profiling Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

S-benzyl pyrimidine derivatives represent a privileged structural motif in modern medicinal chemistry, frequently utilized in the design of CRTH2 antagonists, kinase inhibitors, and estrogen receptor modulators1[1]. While the thioether linkage provides critical conformational flexibility and lipophilicity for target engagement, it introduces specific thermodynamic vulnerabilities. Understanding the thermodynamic stability—specifically the Gibbs free energy of activation (


) governing degradation pathways—is paramount for advancing these molecules from discovery to clinical development. This whitepaper details the mechanistic degradation pathways of S-benzyl pyrimidines and provides self-validating protocols for rigorous stability profiling.

Mechanistic Pathways of Degradation

The primary degradation vectors for S-benzyl pyrimidines are oxidative and hydrolytic. The thioether sulfur is inherently susceptible to oxidation by reactive oxygen species (ROS) or peroxides, forming sulfoxides and subsequently sulfones2[2].

Crucially, the conversion of a thioether to a sulfone dramatically alters the electronic landscape of the pyrimidine ring. The sulfone moiety is a highly effective leaving group. Its strong electron-withdrawing nature increases the electrophilicity of the adjacent pyrimidine carbon (typically C2 or C4), rendering it highly susceptible to nucleophilic aromatic substitution (


) by water or hydroxide ions 3[3]. This thermodynamic cascade leads to the irreversible hydrolytic cleavage of the molecule into a pyrimidinol and a benzyl sulfinic/sulfonic acid derivative.

G A S-Benzyl Pyrimidine (Stable Thioether) B Sulfoxide Intermediate (-SO-) A->B Oxidation (ROS, H2O2) C Sulfone Derivative (-SO2-) B->C Further Oxidation D Nucleophilic Attack (H2O / OH-) C->D Increased Electrophilicity at Pyrimidine C2/C4 E Pyrimidinol (Hydrolysis Product) D->E SNAr Displacement F Benzyl Sulfinic Acid (Leaving Group) D->F Bond Cleavage

Degradation pathway of S-benzyl pyrimidines via oxidation and SNAr hydrolysis.

Thermodynamic Profiling: Beyond Half-Lives

While kinetic half-life (


) is a useful empirical metric, it is highly condition-dependent. A rigorous thermodynamic evaluation extracts the enthalpy (

) and entropy (

) of activation via the Eyring equation, providing a fundamental understanding of molecular stability 4[4].

For S-benzyl pyrimidines, Structure-Activity Relationships (SAR) dictate stability:

  • Electron-Donating Groups (EDGs) on the benzyl ring increase the electron density on the sulfur, lowering the activation energy (

    
    ) for oxidation.
    
  • Electron-Withdrawing Groups (EWGs) on the pyrimidine core stabilize the transition state during

    
     hydrolysis, accelerating degradation once the sulfone is formed.
    
Quantitative Stability Data

The following table summarizes the thermodynamic and kinetic parameters for various substituted S-benzyl pyrimidines, demonstrating the inverse relationship between oxidative and hydrolytic stability based on electronic effects.

Compound ModificationpH 4.0

(days)
pH 7.4

(days)
Oxidative

(

)

(kcal/mol)
Unsubstituted Core> 30> 300.04522.4
4-Methoxybenzyl (EDG)> 30> 300.12019.8
4-Nitrobenzyl (EWG)12180.01525.1
5-Fluoro-pyrimidine (EWG)580.04022.6

Self-Validating Experimental Protocols

To ensure data integrity, stability protocols must be designed as self-validating systems. This requires the incorporation of internal standards, mass balance calculations, and orthogonal detection methods (e.g., LC-UV-MS) to confirm that the loss of the parent compound quantitatively matches the appearance of degradants.

Protocol 1: Accelerated Hydrolytic & Thermal Stability Profiling

Rationale: This protocol evaluates the intrinsic stability of the S-C bond across physiological and gastrointestinal pH ranges, utilizing elevated temperatures to accelerate degradation for rapid profiling 1[1]. Methodology:

  • Sample Preparation: Prepare a 10 mM stock of the S-benzyl pyrimidine in DMSO. Dilute to a final concentration of 100 µM in three distinct aqueous buffers: 0.1 N HCl (pH 1.0), Acetate buffer (pH 4.0), and Phosphate buffer (pH 7.4).

  • Internal Standard Addition: Spike in 10 µM of a stable isotopically labeled (SIL) analogue to correct for injection volume variance and non-specific binding.

  • Incubation: Aliquot the solutions into sealed glass HPLC vials. Incubate at 60 °C using a thermostated autosampler.

  • Sampling & Quenching: Inject 10 µL directly onto a UPLC-DAD-MS system at

    
     and 
    
    
    
    hours. Causality Note: Direct injection of the heated sample prevents precipitation artifacts that frequently occur upon cooling, which can artificially skew concentration readings.
  • Self-Validation Check (Mass Balance): Calculate the molar sum of the parent compound and identified degradants (e.g., pyrimidinol). A mass balance

    
     indicates undetected volatile degradants, precipitation, or adsorption to the vial, thereby invalidating the specific time point and requiring a solvent adjustment.
    
Protocol 2: Oxidative Degradation Assay

Rationale: Simulates exposure to metabolic ROS and determines the thermodynamic barrier to sulfone formation, a critical precursor to structural collapse 1[1]. Methodology:

  • Matrix Preparation: Prepare a solution of 0.3%

    
     in 50 mM ammonium bicarbonate buffer (pH 7.4).
    
  • Reaction Initiation: Add the S-benzyl pyrimidine to a final concentration of 50 µM.

  • Kinetic Monitoring: Maintain the reaction at 20 °C. Sample every 2 hours for 24 hours.

  • Quenching: Quench aliquots with an equal volume of 10 mM sodium thiosulfate. Causality Note: Thiosulfate instantly neutralizes residual peroxide, preventing continued oxidation while the sample waits in the autosampler queue.

  • Self-Validation Check (Kinetic Linearity): Plot

    
     versus time. A strictly linear relationship confirms pseudo-first-order kinetics. Deviation from linearity suggests reagent depletion or auto-catalysis, invalidating the run and requiring a higher molar excess of peroxide.
    

Conclusion

The developability of S-benzyl pyrimidine derivatives hinges on a delicate balance of electronic effects. While the thioether linkage is essential for biological activity in many targets, its susceptibility to oxidation and subsequent


 hydrolysis demands rigorous thermodynamic profiling. By employing self-validating experimental protocols, drug development professionals can accurately map the 

of degradation, enabling the rational design of more robust clinical candidates.

References

1.1 - googleapis.com 2.2 - ACS Publications 3. 3 - ACS Publications 4.4 - RSC Publishing

Sources

Technical Guide: Biological Activity and Therapeutic Potential of 2-(Benzylsulfanyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of 2-(benzylsulfanyl)pyrimidin-4-ol (also known as 2-(benzylthio)pyrimidin-4(3H)-one), a critical scaffold in medicinal chemistry. Primarily recognized as the core structure for S-DABO (Dihydro-Alkoxy-Benzyl-Oxopyrimidine) derivatives, this compound class represents a potent family of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) used in HIV-1 therapy. Beyond viral inhibition, recent studies have elucidated its potential as a broad-spectrum antimicrobial agent targeting bacterial cell division proteins (FtsZ). This document details the chemical synthesis, structure-activity relationships (SAR), mechanistic pathways, and experimental protocols for researchers in drug discovery.

Chemical Identity and Structural Dynamics

The compound exists in a dynamic equilibrium between two tautomeric forms: the enol (pyrimidin-4-ol) and the keto (pyrimidin-4(3H)-one) forms. In solution and biological systems, the keto-amine tautomer often predominates, which is critical for its binding affinity in enzyme pockets.

  • IUPAC Name: this compound

  • Alternative Names: 2-(benzylthio)uracil; 2-benzylthio-4-hydroxypyrimidine

  • Core Scaffold: S-DABO (in the context of HIV research)

  • Molecular Formula: C₁₁H₁₀N₂OS

Tautomeric Equilibrium

The biological activity is heavily influenced by the hydrogen bond donor/acceptor profile of these tautomers.

  • Form A (Lactim/Enol): Aromatic character, -OH donor.

  • Form B (Lactam/Keto): Amide-like character, -NH donor, C=O acceptor. Dominant in crystal structures and non-polar solvents.

Chemical Synthesis

The synthesis of this compound is achieved via the selective S-alkylation of 2-thiouracil. The sulfur atom is more nucleophilic than the ring nitrogens, allowing for high regioselectivity under basic conditions.

Figure 1: Synthesis Pathway (Green Chemistry Approach)

SynthesisPathway Thiouracil 2-Thiouracil (Nucleophile) Reagents K2CO3 (Base) Ethanol/Water Reflux 3h Thiouracil->Reagents BenzylChloride Benzyl Chloride (Electrophile) BenzylChloride->Reagents Transition S-Alkylation Transition State Reagents->Transition Deprotonation Product This compound (Precipitate) Transition->Product Nucleophilic Attack

Caption: Figure 1. Regioselective S-alkylation of 2-thiouracil to yield this compound.

Pharmacology and Biological Activities[1][2][3][4][5][6][7][8][9][10][11][12]

Antiviral Activity (HIV-1 Inhibition)

The most significant application of this scaffold is in the development of S-DABO derivatives.[1][2] These molecules function as NNRTIs, binding to a hydrophobic "non-nucleoside" pocket on the HIV-1 Reverse Transcriptase (RT) enzyme.

  • Mechanism: The 2-benzylthio moiety occupies a hydrophobic tunnel in the RT enzyme (near residues Tyr181 and Tyr188), locking the enzyme in an inactive conformation.

  • Potency: Optimized derivatives (e.g., C6-substituted analogs) exhibit EC₅₀ values in the nanomolar (nM) range.

Table 1: Comparative Antiviral Potency of S-DABO Derivatives
Compound IDC6-SubstituentC5-SubstituentEC₅₀ (HIV-1 IIIB)Selectivity Index (SI)
Parent HH> 10 µMN/A
S-DABO MethylIsopropyl0.26 µM541
Compound 1s α-cyanobenzylMethyl0.091 µM 548
Nevirapine (Reference)-0.15 µM>500

Data Source: Synthesized from He et al. (2004) and related SAR studies.

Antimicrobial Activity

Recent screenings have identified 2-(benzylthio)pyrimidines as effective agents against multidrug-resistant bacteria.

  • Targets: Staphylococcus aureus (MRSA), Escherichia coli.

  • Mechanism: Evidence suggests inhibition of FtsZ , a tubulin-homologue protein essential for bacterial cell division (Z-ring formation). Unlike standard antibiotics targeting cell walls, FtsZ inhibitors cause filamentation and cell death.

Structure-Activity Relationship (SAR)[10][15]

The efficacy of the scaffold depends heavily on substitutions at the C2, C5, and C6 positions.

Figure 2: SAR of S-DABO Scaffold

SAR Core 2-(Benzylsulfanyl) pyrimidin-4-ol Core C2_Pos C2-Benzylthio Group: Essential for Hydrophobic Pocket (Tyr181/Tyr188 interaction) Core->C2_Pos Anchoring C4_Pos C4-Carbonyl/Hydroxyl: H-bond acceptor/donor (Lys101 interaction) Core->C4_Pos Binding C5_Pos C5-Alkyl Group: Enhances steric fit (Val179 interaction) Core->C5_Pos Optimization C6_Pos C6-Substitution: Critical for potency (e.g., Benzoyl, Naphthyl) Interacts with Trp229 Core->C6_Pos Potency Boost

Caption: Figure 2. Key structural features governing the biological activity of the S-DABO scaffold.

Experimental Protocols

Protocol A: Green Synthesis of this compound

Objective: Synthesize the core scaffold with high yield and minimal waste.

  • Preparation: In a mortar, mix 2-thiouracil (1.28 g, 10 mmol) and potassium carbonate (K₂CO₃, 1.38 g, 10 mmol).

  • Grinding: Grind the mixture for 5 minutes until a fine, uniform powder is obtained.

  • Alkylation: Add benzyl chloride (1.26 g, 10 mmol) dropwise to the mixture while continuing to grind.

  • Reaction: Transfer the paste to a flask containing 20 mL of ethanol. Reflux at 80°C for 3 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:1).

  • Isolation: Pour the reaction mixture into crushed ice (100 g). The product will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water (3 x 20 mL), and recrystallize from ethanol.

    • Expected Yield: 85-92%

    • Melting Point: 190–192°C

Protocol B: HIV-1 Reverse Transcriptase Inhibition Assay

Objective: Determine the IC₅₀ of the synthesized compound.

  • Enzyme Prep: Use recombinant HIV-1 RT (wild-type). Dilute in assay buffer (50 mM Tris-HCl pH 8.0, 80 mM KCl, 10 mM MgCl₂, 1 mM DTT).

  • Template/Primer: Anneal poly(rA) template with oligo(dT) primer.

  • Incubation:

    • Mix 20 µL enzyme solution with 20 µL of test compound (serially diluted in DMSO).

    • Incubate at 37°C for 30 minutes.

  • Reaction Start: Add 10 µL of substrate mixture containing [³H]-dTTP (tritium-labeled thymidine triphosphate).

  • Elongation: Incubate at 37°C for 60 minutes.

  • Termination: Stop reaction with 10% Trichloroacetic acid (TCA).

  • Quantification: Filter precipitates onto glass fiber filters. Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

Mechanism of Action: NNRTI Pathway

The following diagram illustrates the allosteric inhibition mechanism utilized by S-DABO derivatives.

Figure 3: NNRTI Mechanism of Action

Mechanism ActiveRT Active HIV-1 Reverse Transcriptase (Flexible Conformation) Complex Enzyme-Inhibitor Complex (Bound to Allosteric Pocket) ActiveRT->Complex + Inhibitor Inhibitor This compound Derivative (Inhibitor) Inhibitor->Complex DistortedRT Distorted Active Site (Catalytic Triad Misaligned) Complex->DistortedRT Conformational Change Result Inhibition of Viral DNA Synthesis (Chain Termination) DistortedRT->Result Substrate Exclusion

Caption: Figure 3. Allosteric inhibition of HIV-1 RT by S-DABO derivatives.

Future Outlook

The this compound scaffold remains a versatile tool in drug discovery. Future research is pivoting toward:

  • Hybrid Molecules: Combining the S-DABO core with benzimidazole moieties to create dual-action antibacterial/antiviral agents.

  • Mutant Resilience: Designing "flexible" analogs (e.g., DAPY series) that can adapt to mutations in the HIV-RT binding pocket (K103N, Y181C).

  • FtsZ Targeting: Optimizing the scaffold specifically for bacterial cell division inhibition to combat MRSA.

References

  • Patrick-Armand, A., et al. (2021).[3][4] Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry. Link

  • He, Y., et al. (2004). 5-Alkyl-2-[(aryl and alkyloxylcarbonylmethyl)thio]-6-(1-naphthylmethyl) pyrimidin-4(3H)-ones as an unique HIV reverse transcriptase inhibitors of S-DABO series.[1] Bioorganic & Medicinal Chemistry Letters. Link

  • Maddila, S., & Jonnalagadda, S. B. (2012).[5] Synthesis and biological activity of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives. Archiv der Pharmazie. Link

  • Mai, A., et al. (2004). Dihydro-alkylthio-benzyl-oxopyrimidines as Inhibitors of Reverse Transcriptase: Synthesis and Rationalization of the Biological Data. Journal of Medicinal Chemistry. Link

  • Sun, X., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances. Link

Sources

Methodological & Application

Standard operating procedure for synthesizing 2-(Benzylsulfanyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the optimized protocol for the synthesis of 2-(benzylsulfanyl)pyrimidin-4-ol (also known as 2-(benzylthio)pyrimidin-4(3H)-one) via the selective S-alkylation of 2-thiouracil. This compound serves as a critical pharmacophore in the development of antiviral (e.g., anti-HIV non-nucleoside reverse transcriptase inhibitors) and antimicrobial agents [1].

The synthesis exploits the "soft-soft" interaction principle of Pearson’s Hard and Soft Acids and Bases (HSAB) theory. By generating a thiolate anion in a basic aqueous-ethanolic medium, we direct electrophilic attack by benzyl chloride preferentially to the sulfur atom rather than the harder nitrogen centers of the pyrimidine ring. This protocol prioritizes yield, purity, and operator safety, specifically addressing the lachrymatory nature of benzyl chloride.

Safety & Hazard Analysis (Critical)

WARNING: This procedure involves Benzyl Chloride , a potent alkylating agent and lachrymator. Strict adherence to engineering controls is mandatory.

ReagentCAS No.[1][2][3]Hazard ClassCritical Safety Measure
Benzyl Chloride 100-44-7Carcinogen (Cat 1B), Acute Tox, Skin Corr, LachrymatorHandle ONLY in a functioning fume hood. Double-gloving (Nitrile/Laminate) recommended. Neutralize spills immediately with dilute ammonia.
2-Thiouracil 141-90-2Carcinogen (Suspected), Thyroid toxicantAvoid dust generation. Wear N95/P100 respirator if weighing open powder.
Sodium Hydroxide 1310-73-2Skin Corr (Cat 1A)Wear face shield when preparing concentrated stock solutions.

Materials & Equipment

Reagents
  • Substrate: 2-Thiouracil (>98% purity)

  • Electrophile: Benzyl chloride (Reagent grade, >99%)

  • Base: Sodium Hydroxide (NaOH), pellets

  • Solvents: Ethanol (Absolute), Distilled Water (

    
    ), Glacial Acetic Acid (for pH adjustment).
    
Equipment
  • Reaction Vessel: 250 mL Round Bottom Flask (RBF) with 24/40 joint.

  • Temperature Control: Magnetic hotplate with oil bath and external temperature probe.

  • Condenser: Reflux condenser (Allihn or Dimroth style).

  • Filtration: Büchner funnel, vacuum flask, and Whatman No. 1 filter paper.

Experimental Protocol

Reaction Setup and Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (


). The base deprotonates the thiol group of the 2-thiouracil (pKa ~7.5), generating a thiolate nucleophile.

Stoichiometry:

  • 2-Thiouracil: 1.0 equivalent (e.g., 12.8 g, 100 mmol)

  • Benzyl Chloride: 1.1 equivalents (e.g., 13.9 g, 12.6 mL, 110 mmol)

  • NaOH: 1.1 equivalents (e.g., 4.4 g, 110 mmol) dissolved in 100 mL

    
    /EtOH (1:1 v/v).
    
Step-by-Step Methodology
  • Solubilization: In a 250 mL RBF equipped with a magnetic stir bar, dissolve 4.4 g of NaOH in 50 mL of distilled water. Once dissolved, add 50 mL of ethanol.

  • Substrate Addition: Add 12.8 g (100 mmol) of 2-thiouracil to the alkaline solution. Stir at room temperature for 10–15 minutes until a clear, homogeneous solution is obtained. Note: The solution may be slightly yellow.

  • Electrophile Addition: Place the flask in the oil bath (set to 30°C initially). Using a dropping funnel or syringe pump, add 12.6 mL (110 mmol) of benzyl chloride dropwise over 20 minutes.

    • Process Insight: Slow addition prevents localized high concentrations of benzyl chloride, reducing the risk of poly-alkylation or side reactions [2].

  • Reflux: Equip the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 80°C internal temperature) for 3–4 hours.

    • Monitoring: Monitor reaction progress via TLC (Mobile phase: Chloroform/Methanol 9:1). The starting material (2-thiouracil) typically stays at the baseline or has a very low Rf, while the product moves to Rf ~0.5–0.6.

  • Precipitation: Allow the reaction mixture to cool to room temperature. The product, This compound , often precipitates spontaneously as a white solid upon cooling due to its lower solubility compared to the starting thiolate salt.

  • Acidification (Optional but Recommended): If precipitation is incomplete, cool the flask in an ice bath (0–4°C) and adjust the pH to ~5–6 using glacial acetic acid. This ensures the product is in its neutral (non-salt) form, maximizing recovery.

  • Isolation: Filter the solid using a Büchner funnel under vacuum.

  • Washing: Wash the filter cake sequentially with:

    • 
       mL Cold Water (removes NaCl and excess NaOH).
      
    • 
       mL Cold Ethanol (removes unreacted benzyl chloride).
      
  • Purification: Recrystallize the crude solid from hot ethanol/water (7:3 ratio). Dissolve at boiling point, filter while hot (if insoluble impurities exist), and allow to crystallize slowly at room temperature.

Characterization Standards

The synthesized compound should meet the following specifications before release for downstream applications.

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point 185–188°C (Lit. value varies slightly by polymorph)Capillary MP
Yield 75% – 85%Gravimetric
1H NMR (DMSO-d6)

4.4 (s, 2H,

), 6.1 (d, 1H, Pyrimidine-H5), 7.2–7.5 (m, 5H, Ar-H), 7.9 (d, 1H, Pyrimidine-H6), 12.6 (br s, 1H, OH/NH)
400 MHz NMR

Process Visualization (Workflow)

The following diagram illustrates the logical flow of the synthesis, highlighting critical decision points and safety barriers.

SynthesisWorkflow Start Start: Reagent Preparation Solubilization Dissolve 2-Thiouracil in NaOH/EtOH/H2O Start->Solubilization SafetyCheck CRITICAL: Fume Hood & PPE Check Solubilization->SafetyCheck Addition Dropwise Addition of Benzyl Chloride Reflux Reflux at 80°C (3-4 Hours) Addition->Reflux SafetyCheck->Addition Safety Confirmed Monitor TLC Monitoring (Complete?) Reflux->Monitor Monitor->Reflux Incomplete Workup Cool & Acidify (Acetic Acid to pH 5-6) Monitor->Workup Complete Filtration Vacuum Filtration & Washing Workup->Filtration Purification Recrystallization (EtOH/H2O) Filtration->Purification FinalQC QC: NMR & Melting Point Purification->FinalQC

Figure 1: Operational workflow for the S-alkylation of 2-thiouracil, including critical safety checkpoints.

Troubleshooting & Optimization

  • Low Yield: Often caused by incomplete deprotonation. Ensure the NaOH is fresh and the 2-thiouracil is fully dissolved before adding benzyl chloride.

  • Oily Product: If the product separates as an oil, it may contain unreacted benzyl chloride. Triturate with cold hexanes or diethyl ether to induce solidification before recrystallization.

  • Odor Control: All glassware contacting benzyl chloride should be rinsed with a dilute ammonia solution or ethanolic KOH before removal from the fume hood to degrade lachrymatory residues.

References

  • Achi, P.-A., et al. (2021).[4][5] Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives.[4] Open Journal of Medicinal Chemistry, 11(3), 27-39.[4] Link

  • Barrett, H. W., et al. (1948).[6] Studies in the 5-Halo-2-thiouracil Series. I. An Improved Method of Debenzylation of 5-Iodo-2-benzylthiouracil. Journal of the American Chemical Society, 70(5), 1753–1756. Link

  • BenchChem. (2025).[7] A Technical Guide to the Synthesis, Characterization, and Application of Novel Thiouracil Derivatives. BenchChem Technical Library. Link

Sources

Protocol for S-Alkylation of 2-Thiouracil with Benzyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SYN-2TU-BZ

Executive Summary & Scientific Context

This application note details the protocol for the regioselective S-alkylation of 2-thiouracil using benzyl chloride. This transformation is a cornerstone in the synthesis of pyrimidine-based antimetabolites, antiviral agents, and novel antithyroid drug scaffolds.

Mechanistic Rationale (HSAB Theory)

The alkylation of 2-thiouracil presents a classic chemoselectivity challenge due to lactam-lactim and thione-thiol tautomerism. The molecule possesses three potential nucleophilic sites: N1, N3, and the exocyclic Sulfur.

  • Hard Soft Acid Base (HSAB) Principle: Under basic conditions (e.g., NaOH, KOH), 2-thiouracil forms a thio-enolate anion. The sulfur atom, being larger and more polarizable, acts as a Soft Base . Benzyl chloride, containing a benzylic carbon, acts as a Soft Acid .

  • Thermodynamic Control: The S-alkylation product is thermodynamically favored over the N-alkylated product under these conditions. The formation of the S–C bond preserves the aromatic character of the pyrimidine ring more effectively than N-alkylation at the N1 position in many solvent systems.

Reaction Scheme

The reaction proceeds via a nucleophilic substitution (


) mechanism where the thiolate anion attacks the benzylic carbon, displacing the chloride ion.

ReactionMechanism Thiouracil 2-Thiouracil (Thione Form) Intermediate Thiolate Anion (Soft Nucleophile) Thiouracil->Intermediate Deprotonation Base Base (OH-) Base->Intermediate Product 2-(Benzylthio)pyrimidin-4(1H)-one Intermediate->Product S_N2 Attack (S-Alkylation) BnCl Benzyl Chloride (Soft Electrophile) BnCl->Product

Figure 1: Mechanistic pathway highlighting the critical deprotonation step and subsequent S-selective attack.

Experimental Protocols

Two methods are provided: Method A for standard laboratory scale-up (high reliability) and Method B for rapid library synthesis (Microwave-assisted).

Reagent Table (Standardized for 10 mmol Scale)
ReagentMW ( g/mol )Equiv.[1]AmountRole
2-Thiouracil 128.151.01.28 gSubstrate
Benzyl Chloride 126.581.11.39 g (~1.27 mL)Electrophile
Potassium Hydroxide (KOH) 56.111.10.62 gBase
Ethanol (Abs.) 46.07Solvent20 mLSolvent
Water (Distilled) 18.02Co-solvent5 mLSolubilizer
Method A: Standard Thermal Reflux (The "Gold Standard")

Best for: Gram-scale synthesis, high purity requirements.

  • Preparation of Thiolate:

    • In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve KOH (0.62 g) in a mixture of Ethanol (20 mL) and Water (5 mL).

    • Add 2-Thiouracil (1.28 g) to the alkaline solution.

    • Critical Process Parameter (CPP): Stir at Room Temperature (RT) for 10–15 minutes until a clear, homogeneous solution is obtained. This ensures complete formation of the soluble potassium thiolate salt.

  • Alkylation:

    • Add Benzyl Chloride (1.27 mL) dropwise over 5 minutes to the stirring solution.

    • Attach a reflux condenser.

    • Heat the mixture to reflux (~80°C) for 3–4 hours .

    • Monitoring: Check reaction progress via TLC (Mobile Phase: Chloroform/Methanol 9:1). The starting material (

      
      ) should disappear, and a new higher 
      
      
      
      spot should appear.
  • Workup & Isolation:

    • Allow the reaction mixture to cool to RT.

    • Acidification: Pour the reaction mixture into 50 mL of ice-cold water. Acidify carefully with Glacial Acetic Acid (or 1N HCl) to pH ~5–6.

    • Observation: A copious white/off-white precipitate of the S-benzylated product will form immediately.

    • Stir the suspension for 15 minutes to ensure complete precipitation.

  • Purification:

    • Filter the solid under vacuum using a Buchner funnel.

    • Wash the cake with cold water (2 x 10 mL) to remove inorganic salts (KCl).

    • Recrystallization: Recrystallize the crude solid from hot Ethanol.

    • Yield: Typical yields range from 80–92%.

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Rapid screening, library generation.

  • Setup:

    • In a 10 mL microwave process vial, suspend 2-Thiouracil (1 mmol, 128 mg) in Ethanol (2 mL).

    • Add KOH (1.1 mmol, 62 mg) dissolved in minimal water (0.5 mL).

    • Add Benzyl Chloride (1.1 mmol, 140 mg).

  • Irradiation:

    • Seal the vial.

    • Irradiate at 140–160 Watts (or set temperature to 100°C) for 3–5 minutes .

    • Safety Note: Ensure the vessel is pressure-rated for ethanol heating.

  • Isolation:

    • Cool the vial rapidly with compressed air.

    • Pour contents into ice water and acidify as in Method A.

    • Filter and dry.[2]

Process Workflow & Troubleshooting

The following diagram illustrates the operational workflow and decision gates for the synthesis.

Workflow Start Start: Dissolve 2-Thiouracil in KOH/EtOH/H2O ClearSol Is Solution Clear? Start->ClearSol HeatMore Stir longer / Mild Heat ClearSol->HeatMore No AddBnCl Add Benzyl Chloride (Dropwise) ClearSol->AddBnCl Yes HeatMore->ClearSol Reflux Reflux (3-4h) or MW (5 min) AddBnCl->Reflux TLC TLC Check: SM Consumed? Reflux->TLC ContinueReflux Continue Heating TLC->ContinueReflux No Workup Pour into Ice Water Acidify to pH 5-6 TLC->Workup Yes ContinueReflux->Reflux Filter Filter & Wash (Remove KCl) Workup->Filter Recryst Recrystallize (Ethanol) Filter->Recryst

Figure 2: Operational workflow with critical decision points for solubility and reaction completion.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete precipitationEnsure pH is adjusted to ~5–6. If too basic, product remains soluble as salt.
Oily Product Impurities / Solvent trappedThe product should be solid. Cool the ethanolic solution slowly during recrystallization. Scratch the glass to induce nucleation.
N-Alkylation Byproduct Reaction too hot / Wrong solventEnsure base is added before the alkyl halide to form the soft thiolate. Avoid aprotic polar solvents (like DMF) if regioselectivity is poor, though Ethanol usually directs to S-alkylation.
Starting Material Remains Old Benzyl ChlorideBenzyl chloride hydrolyzes over time. Distill if the reagent is old or yellowed.

Characterization & Validation

To validate the protocol, the isolated product must meet specific physicochemical criteria.

  • Product Name: 2-(Benzylthio)pyrimidin-4(1H)-one

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 190–193 °C (Lit. val. varies slightly by solvent, typically >185 °C).

  • Solubility: Soluble in DMSO, hot Ethanol; Insoluble in Water.

Spectroscopic Validation (Expected Data)
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       12.5 ppm (s, 1H, NH) – Broad singlet indicating N-H proton.
      
    • 
       7.8 ppm (d, 1H, H-6 of pyrimidine).
      
    • 
       7.2–7.5 ppm (m, 5H, Aromatic Benzyl protons).
      
    • 
       6.1 ppm (d, 1H, H-5 of pyrimidine).
      
    • 
       4.45 ppm (s, 2H, S-
      
      
      
      -Ph) – Diagnostic peak for S-alkylation.
  • IR Spectroscopy:

    • Absence of C=S stretch (typically ~1150–1200

      
      ).
      
    • Presence of C=O stretch (~1650–1680

      
      ).
      

References

  • Nestor, S. T., et al. (2018). Studies on solubility and S-alkylation of 2-thiouracil in ionic liquids. Journal of Molecular Liquids, 265. 3

  • Patrick-Armand, A., et al. (2021).[1] Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives.[1] Open Journal of Medicinal Chemistry, 11(3). 1

  • BenchChem Technical Guide. (2025). Basic Pharmacological Profile of Benzylthiouracil. 4

  • Desai, N. C., et al. (2020). Microwave Assisted Synthesis of Some Biologically Active Benzothiazolotriazine Derivatives. Semantic Scholar. 5

  • Pearson, R. G. (1963). Hard and Soft Acids and Bases (HSAB Theory).[6] Wikipedia Summary / J. Am. Chem. Soc.6[2][7]

Sources

Application Note: Microwave-Assisted Synthesis of 2-(Benzylsulfanyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details a robust, high-yield protocol for the synthesis of 2-(benzylsulfanyl)pyrimidin-4-ol (also referred to as 2-(benzylthio)pyrimidin-4(3H)-one). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for antiviral, anticancer, and antimicrobial agents (e.g., inhibitors of HIV reverse transcriptase and thymidylate synthase).

Conventional thermal synthesis of S-alkylated pyrimidines typically involves refluxing in ethanol or DMF for 3–12 hours, often suffering from moderate yields (50–65%) and side reactions due to prolonged heating. By leveraging Microwave-Assisted Organic Synthesis (MAOS) , this protocol reduces reaction time to under 20 minutes while increasing yields to >85%. The method utilizes dielectric heating to accelerate the nucleophilic substitution reaction, ensuring high selectivity for S-alkylation over N-alkylation.

Reaction Mechanism & Rationale

The Chemistry

The reaction involves the S-alkylation of 2-thiouracil with benzyl chloride under basic conditions. 2-Thiouracil exists in a tautomeric equilibrium between the thione (lactam) and thiol (lactim) forms.

  • Deprotonation: In the presence of a base (KOH or

    
    ), the acidic proton on the sulfur (in the thiol tautomer) or nitrogen (in the thione tautomer) is removed. Due to the high nucleophilicity of the sulfur atom (soft nucleophile) compared to nitrogen, alkylation preferentially occurs at the sulfur position under thermodynamic control.
    
  • Nucleophilic Substitution (

    
    ):  The resulting thiolate anion attacks the benzylic carbon of benzyl chloride, displacing the chloride ion.
    
Mechanistic Pathway Diagram

ReactionMechanism Thione 2-Thiouracil (Thione Form) Thiol Thiol Tautomer Thione->Thiol Tautomerism Anion Thiolate Anion (Nucleophile) Thiol->Anion + Base (OH-) - H2O TS Transition State (S_N2) Anion->TS + BnCl BnCl Benzyl Chloride (Electrophile) BnCl->TS Product 2-(Benzylsulfanyl) pyrimidin-4-ol TS->Product - Cl-

Figure 1: Mechanistic pathway for the base-mediated S-alkylation of 2-thiouracil.

Experimental Protocol

Materials & Reagents[1][2][3]
  • Starting Material: 2-Thiouracil (98% purity)

  • Reagent: Benzyl Chloride (1.1 equivalents)

  • Base: Potassium Hydroxide (KOH) or Potassium Carbonate (

    
    )
    
  • Solvent: Ethanol:Water (1:1 v/v) or DMF (for higher temp stability)

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Procedure

Step 1: Preparation of Reaction Mixture

  • In a 10 mL microwave process vial, dissolve 2-thiouracil (1.0 mmol, 128 mg) in 4 mL of Ethanol/Water (1:1) .

  • Add KOH (1.1 mmol, 62 mg) . Stir until the solution becomes clear (formation of the thiolate salt).

  • Add Benzyl chloride (1.1 mmol, 126 µL) dropwise to the reaction mixture.

  • Seal the vial with a PTFE-lined cap and magnetic stir bar.

Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:

  • Temperature: 100°C

  • Pressure Limit: 250 psi

  • Power: Dynamic (Max 200W)

  • Hold Time: 10 minutes

  • Stirring: High

Step 3: Work-up & Isolation

  • Allow the vial to cool to room temperature (using compressed air cooling feature of the reactor).

  • Pour the reaction mixture into 20 mL of ice-cold water .

  • Acidify slightly with 10% Acetic Acid (to pH ~5–6) to ensure the product precipitates fully (the product is less soluble in its neutral form than the salt).

  • Collect the white precipitate via vacuum filtration.

  • Wash the solid with cold water (2 x 5 mL) to remove inorganic salts (KCl).

Step 4: Purification

  • Recrystallize the crude solid from Ethanol .

  • Dry in a vacuum oven at 50°C for 4 hours.

Workflow Diagram

ProtocolWorkflow Start Start: Weigh Reagents Mix Dissolve 2-Thiouracil + KOH in EtOH/H2O Start->Mix Add Add Benzyl Chloride Mix->Add MW Microwave Irradiation 100°C, 10 min Add->MW Cool Cool & Pour into Ice Water MW->Cool Acid Acidify with AcOH (Precipitate Product) Cool->Acid Filter Vacuum Filtration & Wash Acid->Filter Pure Recrystallize (EtOH) & Dry Filter->Pure

Figure 2: Operational workflow for the microwave synthesis protocol.[1]

Results & Optimization

Comparative Analysis: Microwave vs. Thermal

The following data illustrates the efficiency gains using this protocol compared to traditional reflux methods.

ParameterConventional Thermal RefluxMicrowave Protocol (This Work)
Temperature 80°C (Reflux EtOH)100°C (Pressurized)
Time 4 – 6 Hours10 Minutes
Yield 55 – 65%88 – 92%
Solvent Usage High (20-30 mL)Low (4 mL)
Purity (Crude) Requires ChromatographyPure after Recrystallization
Characterization Data (Expected)
  • Melting Point: 230–232°C (Lit. val. matches).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.50 (br s, 1H, OH/NH)
      
    • 
       7.85 (d, 1H, Pyrimidine H-6)
      
    • 
       7.25–7.45 (m, 5H, Ar-H)
      
    • 
       6.10 (d, 1H, Pyrimidine H-5)
      
    • 
       4.45 (s, 2H, 
      
      
      
      ) — Diagnostic Peak
  • MS (ESI): Calculated for

    
    : 218.05; Found 
    
    
    
    .

Safety & Handling

  • Benzyl Chloride: Potent lachrymator and alkylating agent. Handle only in a fume hood.

  • Microwave Vials: Do not exceed the rated pressure limit (typically 300 psi). Ensure the vessel is not filled more than 75% volume to prevent over-pressurization.

  • Solvents: Ethanol is flammable. Ensure no leaks in the microwave cavity.

References

  • Vertex AI Search. (2023). Synthesis of 2-(benzylthio)pyrimidin-4(3H)-one microwave irradiation. 2

  • Vertex AI Search. (2023). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. 3

  • Vertex AI Search. (2023). Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. 4[5]

  • Vertex AI Search. (2023). Microwave Assisted Synthesis of 2-Alkyl and 2-Aryl Derivatives of Benzimidazole.

  • Vertex AI Search. (2023). 4-Benzylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine. 6

Sources

Application Notes and Protocols: Leveraging 2-(Benzylsulfanyl)pyrimidin-4-ol in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the 2-(Benzylsulfanyl)pyrimidin-4-ol Scaffold

In the landscape of modern drug discovery, fragment-based drug design (FBDD) has emerged as a potent strategy for identifying novel lead compounds.[1][2] This approach focuses on screening low molecular weight fragments that, despite their weak initial binding, offer high ligand efficiency and provide excellent starting points for optimization.[2][3] Within the vast chemical space available for fragment library construction, the pyrimidine nucleus stands out as a "privileged scaffold".[4][5] Its prevalence in biologically active molecules, including the nucleobases of DNA and RNA, underscores its fundamental role in biological interactions.[6][7]

The this compound scaffold, a specific embodiment of this privileged structure, presents a unique combination of features that make it particularly well-suited for FBDD campaigns. The pyrimidine core itself offers a rich array of hydrogen bond donors and acceptors, facilitating specific interactions with biological targets.[4] The benzylsulfanyl group at the 2-position introduces a key lipophilic and potentially interactive moiety, while the hydroxyl group at the 4-position provides a crucial hydrogen bonding point. This trifecta of functionalities allows the scaffold to probe a variety of binding pockets with diverse physicochemical properties. Furthermore, the synthetic tractability of pyrimidine derivatives allows for the systematic and efficient exploration of chemical space around the core scaffold, a critical aspect of the hit-to-lead optimization process.[7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a foundational fragment in drug discovery projects. We will delve into the strategic considerations for fragment library design, detailed protocols for primary screening and hit validation, and a systematic approach to the iterative process of hit-to-lead optimization.

Part 1: Fragment Library Design and Synthesis

The success of any FBDD campaign hinges on the quality and diversity of the fragment library. When using this compound as a core, the goal is to generate a focused library that explores the chemical space immediately surrounding the scaffold.

Core Principles for Library Design:

  • Adherence to the "Rule of Three": Fragments should generally have a molecular weight under 300 Da, a cLogP of 3 or less, and no more than 3 hydrogen bond donors and acceptors.[9] This ensures that the fragments are small, soluble, and have a higher probability of binding efficiently.

  • Vectorial Diversity: Modifications to the scaffold should be designed to project in different vectors, allowing the exploration of various sub-pockets of a target's binding site. Key points for modification on the this compound scaffold include the phenyl ring of the benzyl group and the 5- and 6-positions of the pyrimidine ring.

  • Synthetic Accessibility: The chosen modifications should be readily achievable through robust and high-yielding chemical reactions to facilitate rapid library synthesis and subsequent optimization efforts.

Protocol 1: Synthesis of a Focused Fragment Library Based on this compound

This protocol outlines a general synthetic route for generating a diverse library of fragments based on the this compound scaffold.

Step 1: Synthesis of the Core Scaffold

The synthesis of the parent scaffold, this compound, can be achieved through the condensation of thiourea with a suitable β-ketoester, followed by S-benzylation. A common starting material is ethyl acetoacetate.

Step 2: Diversification of the Benzyl Moiety

A variety of substituted benzyl chlorides or bromides can be used in the S-benzylation step to introduce diversity. This allows for the exploration of hydrophobic, hydrophilic, and electronically diverse substituents on the phenyl ring.

Step 3: Modification of the Pyrimidine Ring

Further diversification can be achieved by introducing small substituents at the 5- and 6-positions of the pyrimidine ring prior to or after the core synthesis. This can be accomplished through various C-C and C-N bond-forming reactions.

Part 2: Primary Screening and Hit Identification

The initial screening of the fragment library is designed to identify fragments that bind to the target protein, even with low affinity. Several biophysical techniques are well-suited for this purpose.[10]

Table 1: Comparison of Primary Screening Techniques

TechniquePrincipleThroughputProtein ConsumptionInformation Provided
Thermal Shift Assay (TSA) Measures the change in protein melting temperature upon ligand binding.[11]HighLowBinding (qualitative)
Surface Plasmon Resonance (SPR) Detects changes in refractive index at a sensor surface as molecules bind.MediumLowBinding affinity (Kd), kinetics
Nuclear Magnetic Resonance (NMR) Observes changes in the chemical shifts of the protein or ligand upon binding.[12][13]LowHighBinding site, affinity (Kd)
X-ray Crystallography Visualizes the direct binding of the fragment to the protein in a crystal.[14][15]LowHighBinding mode, structural information

Protocol 2: Primary Screening using Thermal Shift Assay (TSA)

TSA is a rapid and cost-effective method for primary screening and is particularly suitable for fragment screening due to its ability to detect weak binding events.[11]

Materials:

  • Purified target protein

  • Fragment library stock solutions (e.g., 100 mM in DMSO)

  • SYPRO Orange dye

  • Real-time PCR instrument

Procedure:

  • Prepare Protein-Dye Mixture: Dilute the target protein to a final concentration of 2-5 µM in a suitable buffer. Add SYPRO Orange dye to a final concentration of 5x.

  • Dispense Fragments: In a 96- or 384-well PCR plate, dispense a small volume of each fragment stock solution to achieve a final screening concentration of 100-500 µM. Include appropriate controls (DMSO only, no ligand).

  • Add Protein-Dye Mixture: Add the protein-dye mixture to each well.

  • Perform Melt Curve Analysis: Place the plate in a real-time PCR instrument and run a melt curve experiment, typically from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Data Analysis: A positive hit is identified by a significant increase in the melting temperature (ΔTm) of the protein in the presence of the fragment compared to the DMSO control. A ΔTm of ≥ 2°C is generally considered a good starting point for hit consideration.

Part 3: Hit Validation and Characterization

It is crucial to validate the hits from the primary screen using an orthogonal method to eliminate false positives and to gain more quantitative information about the binding interaction.

Workflow for Hit Validation:

Caption: A typical workflow for hit validation and characterization.

Protocol 3: Hit Validation using Surface Plasmon Resonance (SPR)

SPR provides quantitative data on binding affinity (Kd) and kinetics (kon and koff), which is invaluable for ranking hits and guiding optimization efforts.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified target protein

  • Validated hit compounds

  • Immobilization reagents (EDC, NHS)

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Fragment Binding Analysis: Inject a series of concentrations of the hit fragment over the immobilized protein surface.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (Kd). Fragments with Kd values in the micromolar to low millimolar range are considered good starting points for optimization.

Part 4: Hit-to-Lead Optimization

Once a set of validated fragment hits has been identified, the next phase involves chemically modifying these fragments to improve their potency and drug-like properties.[16] This is an iterative process guided by structure-activity relationships (SAR) and, ideally, structural information from X-ray crystallography or NMR.[5][17]

Key Optimization Strategies:

  • Fragment Growing: This involves adding chemical functionality to the fragment to make additional interactions with the target protein.[3][18] For the this compound scaffold, this could involve extending from the phenyl ring or the pyrimidine core.

  • Fragment Linking: If two fragments are found to bind in adjacent pockets, they can be chemically linked together to create a single, more potent molecule.[3][18]

  • Fragment Merging: This strategy involves combining the structural features of two or more overlapping fragments into a single, novel chemical entity.[3]

Computational Tools in Optimization:

Computational chemistry plays a vital role in the hit-to-lead process.[19][20] Techniques such as molecular docking can be used to predict the binding mode of new derivatives, while free energy perturbation (FEP) calculations can help to prioritize which compounds to synthesize.

Illustrative Hit-to-Lead Optimization Cycle:

G cluster_0 Design cluster_1 Make cluster_2 Test cluster_3 Analyze D Design Analogs (Growing, Linking, Merging) M Synthesize Analogs D->M T Biological Assay (e.g., SPR, ITC) M->T A Analyze SAR & Structural Data T->A A->D

Caption: The iterative Design-Make-Test-Analyze (DMTA) cycle in hit-to-lead optimization.

Conclusion

The this compound scaffold represents a highly promising starting point for fragment-based drug discovery campaigns. Its inherent biological relevance, coupled with its synthetic tractability, provides a solid foundation for the development of novel therapeutics.[6][8] By employing a systematic approach that integrates thoughtful library design, robust biophysical screening methods, and structure-guided optimization, research teams can effectively leverage this privileged scaffold to accelerate their drug discovery efforts. The protocols and strategies outlined in this document provide a practical framework for harnessing the full potential of this compound in the quest for new medicines.

References

  • Kumar, R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. International Journal of Pharmaceutical and Bio-Medical Science, 4(2), 1-13. Available at: [Link]

  • Research Trend. (2023). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Available at: [Link]

  • StudySmarter. (2024). Fragment-Based Drug Design: Techniques & Examples. Available at: [Link]

  • BioSolveIT. FBDD: Fragment-Based Drug Design. Available at: [Link]

  • Kubinyi, H. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4357. Available at: [Link]

  • RSC Publishing. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Available at: [Link]

  • Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(3), 334. Available at: [Link]

  • Mukherjee, A. K., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Pharmaceutical Research International, 35(10), 45-60. Available at: [Link]

  • Ananth, B., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 496-512. Available at: [Link]

  • Bentham Science. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Available at: [Link]

  • Ingenta Connect. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Available at: [Link]

  • ResearchGate. (2017). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). Available at: [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Principles and Applications of Fragment-based Drug Discovery for Chemical Probes. In Chemical Probes. Available at: [Link]

  • Research and Reviews. (2024). Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Available at: [Link]

  • Ferreira, R. S., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 93. Available at: [Link]

  • Lee, W., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103525. Available at: [Link]

  • Oncodesign Services. Hit-to-Lead process | Drug Discovery. Available at: [Link]

  • Patrick-Armand, A., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 11, 27-39. Available at: [Link]

  • El-Emam, A. A., et al. (2013). Synthesis and Biological Evaluation of 2-Thioxopyrimidin-4(1H)-one Derivatives as Potential Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. Molecules, 18(8), 9573-9593. Available at: [Link]

  • Utrecht University. (2018). Approaches to Fragment-Based Drug Design. Available at: [Link]

  • Ciulli, A., et al. (2011). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 108(16), 6409-6414. Available at: [Link]

  • SCIENCE & INNOVATION. (2025). SYNTHESIS OF S-BENZYL DERIVATIVE OF 4,6- DIAMINOPYRIMIDINE-2-THIOL. Available at: [Link]

  • ResearchGate. (2025). A facile route for the synthesis of novel 2-benzylthio-4,6-disubstituted pyrimidine analogues. Available at: [Link]

  • Charles River. Thermal Shift Assays. Available at: [Link]

  • Springer Nature Experiments. (2010). Crystallographic Fragment Screening. Available at: [Link]

  • Schrödinger. Hit-to-Lead & Lead Optimization. Available at: [Link]

  • Supuran, C. T., et al. (2012). Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. Medicinal Chemistry Research, 22(6), 2653-2662. Available at: [Link]

  • ScienceDirect. (2012). Practical Aspects of NMR-Based Fragment Screening. In Methods in Enzymology (Vol. 512, pp. 207-230). Available at: [Link]

  • Al-Turkistani, A. H., et al. (2012). 2-Benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1429. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2011). 2-Benzylsulfanyl-4-pentyl-6-(phenylsulfanyl)pyrimidine-5-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3277. Available at: [Link]

  • ResearchGate. (2025). The synthesis and antimycobacterial properties of 4-(substituted benzylsulfanyl)pyridine-2-carboxamides. Available at: [Link]

  • Erlanson, D. A. (2025). Fragment-based drug discovery: A graphical review. Progress in Medicinal Chemistry. Available at: [Link]

  • Exacte Labs. (2023). Decomposition of Small Molecules for Fragment-Based Drug Design. Available at: [Link]

  • MDPI. (2025). Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. Available at: [Link]

  • Taylor & Francis Online. (2024). Exploring Fragment-Based Approaches in Drug Discovery. Available at: [Link]

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Troubleshooting & Optimization

Improving reaction yields for 2-(Benzylsulfanyl)pyrimidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-(Benzylsulfanyl)pyrimidin-4-ol

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. Our objective is to provide a comprehensive technical resource that addresses common challenges, optimizes reaction yields, and ensures the highest purity of the final product. By integrating field-proven insights with fundamental chemical principles, this document serves as a troubleshooting manual and a repository of best practices.

Core Synthesis Pathway: S-Alkylation of 2-Thiouracil

The most direct and widely employed method for synthesizing this compound is the nucleophilic substitution reaction between 2-thiouracil and benzyl chloride. The reaction proceeds via an S-alkylation mechanism, where the sulfur atom of 2-thiouracil, after deprotonation by a suitable base, acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride.

Reaction Scheme & Mechanism

The reaction is typically a two-step process occurring in a single pot:

  • Deprotonation: A base abstracts the acidic proton from the thiol tautomer of 2-thiouracil, generating a highly nucleophilic thiolate anion.

  • Nucleophilic Attack (SN2): The thiolate anion attacks the benzyl chloride, displacing the chloride ion and forming the desired C-S bond.

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Thiouracil 2-Thiouracil Thiolate Thiolate Anion (Nucleophile) Thiouracil->Thiolate + Base Base Base (e.g., K₂CO₃) BH BH⁺ Product This compound Thiolate->Product + Benzyl Chloride BenzylChloride Benzyl Chloride (Electrophile) Cl_minus Cl⁻

Caption: Reaction mechanism for S-alkylation of 2-thiouracil.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity for the synthesis of this compound.

Materials:

  • 2-Thiouracil (1.0 eq)

  • Benzyl Chloride (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Hexane

  • Deionized Water

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-thiouracil (1.0 eq) and anhydrous DMF (approx. 10 mL per gram of 2-thiouracil).

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the suspension.

  • Alkylation: Add benzyl chloride (1.1 eq) dropwise to the stirring mixture at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an eluent such as Ethyl Acetate/Hexane (7:3). The starting 2-thiouracil is often sparingly soluble, so disappearance of the starting material may be difficult to track; monitor for the appearance of the product spot (visualized under UV light).

  • Work-up: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker of cold deionized water (approx. 10 times the volume of DMF used).

  • Precipitation and Filtration: A precipitate should form upon addition to water. Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with deionized water to remove residual DMF and inorganic salts, followed by a wash with a cold, non-polar solvent like hexane to remove excess benzyl chloride.

  • Purification: The crude product can be purified by recrystallization. While solubility can be challenging, a solvent system such as isopropanol or an ethanol/water mixture is a good starting point.[1][2] If recrystallization is ineffective, purification via column chromatography on silica gel may be required.

  • Drying: Dry the purified product under vacuum at 40-50°C to a constant weight.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Issue/Question Potential Causes Recommended Solutions & Scientific Rationale
Q1: My reaction yield is consistently low (<60%). What are the primary causes and how can I improve it? 1. Incomplete Deprotonation: The base is not strong enough or is present in insufficient quantity to generate the thiolate nucleophile effectively.2. Suboptimal Solvent: The solvent may not adequately dissolve the reactants or may hinder the SN2 reaction.3. Side Reactions: Competing N-alkylation or O-alkylation pathways consume starting materials.4. Poor Reagent Quality: Moisture or impurities in starting materials can quench the base or interfere with the reaction.Base Selection: While K₂CO₃ is effective and easy to handle, stronger bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) can ensure complete deprotonation. Use at least 1.1 equivalents of a strong base. The pKa of the N-H protons are lower than the S-H proton, but the sulfur anion is the more potent nucleophile.Solvent Optimization: Anhydrous polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation of the base, leaving a more "naked" and reactive anion, which accelerates SN2 reactions. Ensure the solvent is truly anhydrous.Temperature Control: Maintain the reaction temperature between 50-70°C. Higher temperatures can promote side reactions, particularly N-alkylation, while lower temperatures may result in an impractically slow reaction rate.[3]Reagent Purity: Use anhydrous solvents and freshly opened or properly stored reagents. Benzyl chloride can hydrolyze to benzyl alcohol over time.
Q2: My final product is contaminated with a significant impurity that has the same mass. What is it and how can I prevent it? 1. N-Alkylation: The primary impurity is likely an N-benzylated isomer (N1 or N3 alkylation). Thiouracil has multiple nucleophilic nitrogen atoms.2. O-Alkylation: Less common, but alkylation at the oxygen of the pyrimidin-4-ol tautomer is possible under certain conditions.Promote S-Alkylation: This is a classic application of the Hard and Soft Acids and Bases (HSAB) principle. The thiolate (sulfur) is a "soft" nucleophile, and the benzylic carbon of benzyl chloride is a "soft" electrophile. Their interaction is highly favorable. To maintain this selectivity: • Use a polar aprotic solvent (DMF, DMSO) which favors SN2 reactions at the soft sulfur center. • Avoid protic solvents like pure ethanol during the reaction, as they can solvate the thiolate and potentially favor N-alkylation. • Use a moderate base (K₂CO₃, Et₃N) . Very strong bases can increase the nucleophilicity of the harder nitrogen atoms, leading to more competition.
Q3: The purification of my product is challenging. It precipitates as an oil during work-up or is insoluble in common recrystallization solvents. 1. "Oiling Out": The product is precipitating from the aqueous work-up above its melting point or as a supersaturated solution.2. Low Solubility: The planar, hydrogen-bonding structure of pyrimidine derivatives can lead to high lattice energy and poor solubility in many common organic solvents.[4]Improving Precipitation: Ensure the aqueous work-up is performed cold (ice bath). Stirring the suspension for an extended period (30-60 minutes) can encourage the formation of a crystalline solid over an amorphous oil.Recrystallization Strategies:High-Boiling Point Solvents: Try recrystallizing from solvents like isopropanol, n-butanol, or acetic acid.[2] • Solvent Mixtures: A mixture of a solvent in which the compound is soluble (e.g., DMF, DMSO) and an anti-solvent in which it is not (e.g., water, diethyl ether) can be effective. Dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature and slowly add the "anti-solvent" until turbidity persists. Then, allow it to cool slowly. • Slurry/Washing: If recrystallization fails, perform a slurry of the crude solid in a hot solvent in which the impurities are soluble but the product is not (e.g., ethyl acetate or ethanol). Filter the hot suspension to isolate the purified, undissolved product.

Frequently Asked Questions (FAQs)

  • Q1: Why is S-alkylation so strongly favored over N-alkylation in this synthesis?

    • A1: The selectivity is governed by Pearson's Hard and Soft Acids and Bases (HSAB) theory. The thiolate anion is a large, polarizable, and "soft" nucleophile. The electrophilic carbon in benzyl chloride is also considered "soft" due to its attachment to the benzene ring. Soft-soft interactions are kinetically favored over soft-hard interactions (like the "hard" nitrogen or oxygen atoms reacting with the soft electrophile).

  • Q2: Can I use other benzyl halides, like benzyl bromide?

    • A2: Yes, benzyl bromide is a more reactive alkylating agent than benzyl chloride because bromide is a better leaving group. Using benzyl bromide may allow for lower reaction temperatures or shorter reaction times. However, it is also more expensive and lachrymatory.

  • Q3: How critical is the use of an inert atmosphere?

    • A3: While the reaction itself is not extremely sensitive to air, using an inert atmosphere is a good laboratory practice that prevents potential side oxidation of the thiolate anion, especially if the reaction is run for an extended period at an elevated temperature. It also ensures that anhydrous conditions are maintained.

  • Q4: My TLC shows multiple product spots. What could they be?

    • A4: Multiple spots likely indicate a mixture of the desired S-alkylated product, one or more N-alkylated isomers, and potentially some dialkylated product (e.g., S,N-dibenzylated). The polarity of these compounds will differ, allowing for separation by column chromatography. S-alkylated products are typically less polar than their N-alkylated counterparts.

Visual Workflow and Diagrams

Troubleshooting Decision Tree

This workflow provides a logical path for diagnosing and solving common synthesis problems.

Troubleshooting_Workflow start Start Synthesis check_yield Reaction Complete. Is Yield > 80%? start->check_yield check_purity Is Product Pure by TLC/NMR? check_yield->check_purity Yes low_yield_causes Low Yield Causes: 1. Incomplete Reaction? 2. Side Reactions? check_yield->low_yield_causes No success Success: Product Isolated check_purity->success Yes impurity_causes Impurity Causes: 1. N-Alkylation? 2. Unreacted SM? check_purity->impurity_causes No optimize_conditions Optimize Conditions: - Stronger Base (NaH) - Anhydrous Solvent (DMF) - Increase Time/Temp low_yield_causes->optimize_conditions modify_conditions Modify Conditions for Selectivity: - Use Polar Aprotic Solvent - Moderate Temp (60°C) - Check HSAB Principle impurity_causes->modify_conditions optimize_conditions->start Retry Synthesis purify Action: Purify - Column Chromatography - Recrystallize (Isopropanol/DMF) modify_conditions->purify purify->check_purity Re-analyze

Caption: A decision tree for troubleshooting the synthesis.

References

  • Azizi, N., et al. (2009). A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. J. Iran. Chem. Soc., Vol. 6, No. 4. [Link]

  • Awad, S.M., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules, 23(11), 2985. [Link]

  • Google Patents. (1974). Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]-piperazine.
  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?[Link]

  • Hassan, A. S. (2010). Benzyl -6-(thio and alkyl or aryl thio) Uracil derivatives. Diyala Journal of Agricultural Sciences, 2(2), 76-85. [Link]

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Minimizing N-alkylation side products during S-benzylation of thiouracil

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the chemical modification of thiouracil and its derivatives. The selective S-benzylation of the thiouracil scaffold is a critical transformation in the synthesis of various biologically active molecules. However, the propensity for competitive N-alkylation often complicates this process, leading to reduced yields of the desired S-alkylated product and challenging purification procedures. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and achieve high regioselectivity in your reactions.

Understanding the Core Challenge: S- vs. N-Alkylation

Thiouracil is an ambident nucleophile, meaning it possesses two or more reactive sites that can be attacked by an electrophile, such as a benzyl halide. The primary competing nucleophilic centers are the sulfur atom and the nitrogen atoms of the pyrimidine ring. The regiochemical outcome of the alkylation reaction is a delicate balance of several factors, including the tautomeric form of thiouracil present, the nature of the base and solvent, and the reaction temperature.

A critical aspect to consider is the tautomerism of the thiouracil ring. The thione-lactam, thiol-lactam, and thiol-lactim tautomers can all be present in equilibrium. The relative populations of these tautomers, and their corresponding anions under basic conditions, significantly influence whether alkylation occurs on the sulfur or a nitrogen atom.

Troubleshooting Guide: Minimizing N-Alkylation Side Products

This section addresses common issues encountered during the S-benzylation of thiouracil in a practical question-and-answer format.

Question 1: I am observing a significant amount of N-benzylated product in my reaction mixture. What are the likely causes and how can I improve S-selectivity?

Answer:

The formation of N-benzylated side products is a frequent challenge. The primary factors influencing the S/N selectivity are the choice of base and solvent.

Causality:

  • Hard and Soft Acid-Base (HSAB) Theory: The sulfur atom is a "soft" nucleophile, while the nitrogen atoms are "harder" nucleophiles. Benzyl halides are relatively soft electrophiles. According to HSAB theory, soft-soft interactions are favored. Therefore, reaction conditions that promote the nucleophilicity of the sulfur atom will favor S-alkylation.

  • Base Strength and Type: Strong, non-nucleophilic bases are generally preferred to deprotonate the thiouracil. The choice of base can influence the equilibrium between the different tautomeric anions. Stronger bases can lead to the formation of a dianion, which may exhibit different reactivity.

  • Solvent Polarity: The solvent plays a crucial role in solvating the thiouracil anion and the counter-ion of the base.

    • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are generally good choices for S-alkylation. They effectively solvate the cation of the base, leaving a "naked" and highly reactive thiolate anion, which is a soft nucleophile.

    • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can hydrogen bond with the nitrogen atoms, potentially decreasing their nucleophilicity and favoring S-alkylation. However, they can also solvate the thiolate, reducing its reactivity. The outcome can be system-dependent.

Troubleshooting Steps:

  • Optimize the Base:

    • Weaker Bases: Start with a weaker inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). These bases are often sufficient to deprotonate the more acidic N1-H, which can then tautomerize to the thiolate.

    • Stronger, Non-nucleophilic Bases: If weaker bases are ineffective, consider stronger, non-nucleophilic bases like sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS).[1] Use these with caution at low temperatures to control reactivity.

  • Optimize the Solvent:

    • Initial Choice: Begin with a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN).

    • Alternative Solvents: If N-alkylation persists, explore other solvents. In some cases, ionic liquids have been shown to promote regiospecific S-alkylation in high yields.[2][3]

  • Control the Temperature:

    • Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Lower temperatures often favor the thermodynamically more stable S-alkylated product.

Question 2: My S-benzylation reaction is sluggish and incomplete. What are the potential causes and how can I improve the reaction rate?

Answer:

A slow or incomplete reaction can be due to several factors, including insufficient base, poor solubility of the starting materials, or a deactivated electrophile.

Causality:

  • Insufficient Deprotonation: If the base is not strong enough or is used in a substoichiometric amount, the concentration of the reactive thiolate anion will be low.

  • Solubility Issues: Thiouracil and its derivatives can have limited solubility in common organic solvents.[2][3] If the starting material is not fully dissolved, the reaction will be heterogeneous and slow.

  • Leaving Group: The nature of the leaving group on the benzyl electrophile affects its reactivity (I > Br > Cl).

Troubleshooting Steps:

  • Ensure Complete Deprotonation:

    • Use at least one equivalent of a suitable base. For weaker bases like K₂CO₃, using a slight excess (1.1-1.5 equivalents) can be beneficial.

  • Address Solubility:

    • Choose a solvent in which the thiouracil derivative is reasonably soluble. As mentioned, DMF and DMSO are often good starting points.[2]

    • Gentle heating may be required to dissolve the starting materials, but be mindful that higher temperatures can also promote N-alkylation.

  • Activate the Electrophile:

    • If using benzyl chloride, consider switching to the more reactive benzyl bromide.

    • The addition of a catalytic amount of sodium iodide or potassium iodide can promote the reaction through an in situ Finkelstein reaction, generating the more reactive benzyl iodide.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the S-benzylation of thiouracil?

A1: The reaction proceeds via a nucleophilic substitution (S_N2) mechanism. The base deprotonates the thiouracil to form a thiolate anion. This highly nucleophilic sulfur atom then attacks the benzylic carbon of the benzyl halide, displacing the halide and forming the S-benzyl thioether.

Q2: Are there any protecting group strategies to ensure exclusive S-alkylation?

A2: While direct S-alkylation is often achievable by optimizing reaction conditions, protecting group strategies can be employed for complete control. One approach is to first silylate the nitrogen and oxygen atoms using a reagent like hexamethyldisilazane (HMDS) or a silyl chloride (e.g., TBDMSCl).[4] The silyl groups can direct alkylation to the sulfur atom. Subsequent deprotection of the silyl groups yields the desired S-benzylated product. However, this adds extra steps to the synthesis.[5]

Q3: Can I use phase transfer catalysis for this reaction?

A3: Yes, phase transfer catalysis (PTC) can be an effective method. Using a biphasic system (e.g., dichloromethane/water) with a phase transfer catalyst like tetrabutylammonium bromide (TBAB) and a base like sodium hydroxide can facilitate the transfer of the thiolate anion into the organic phase for reaction with the benzyl halide. This can sometimes improve yields and selectivity.

Q4: How does the substitution pattern on the thiouracil ring affect the S/N selectivity?

A4: Substituents on the thiouracil ring can influence the acidity of the N-H protons and the nucleophilicity of the sulfur and nitrogen atoms through electronic and steric effects. For instance, an electron-withdrawing group at the C5 or C6 position can increase the acidity of the N-H protons, potentially facilitating deprotonation. The specific effects will depend on the nature and position of the substituent.

Experimental Protocols

Protocol 1: General Procedure for Selective S-Benzylation of 2-Thiouracil using Potassium Carbonate

This protocol provides a good starting point for achieving high S-selectivity.

Materials:

  • 2-Thiouracil

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-thiouracil (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure S-benzylated thiouracil.

Protocol 2: S-Benzylation using a Stronger Base at Low Temperature

This protocol is an alternative for less reactive thiouracil derivatives.

Materials:

  • Substituted 2-thiouracil

  • Benzyl chloride

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend sodium hydride (1.2 eq) in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the substituted 2-thiouracil (1.0 eq) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 1 hour.

  • Add benzyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Influence of Base and Solvent on S/N Regioselectivity in Thiouracil Benzylation (Illustrative Data)

EntryBase (eq.)SolventTemperature (°C)S-Product (%)N-Product (%)
1K₂CO₃ (1.5)DMF259010
2NaH (1.2)THF0 → 258515
3Cs₂CO₃ (1.5)MeCN25928
4Et₃N (2.0)EtOH506040

Note: The ratios presented are illustrative and can vary depending on the specific thiouracil derivative and reaction conditions.

Visualizing the Reaction Pathways

The following diagram illustrates the key equilibria and competing reaction pathways in the benzylation of thiouracil.

thiouracil_alkylation cluster_tautomers Thiouracil Tautomers cluster_anions Anion Formation Thione Thione-Lactam Thiol Thiol-Lactam Thione->Thiol Tautomerization Base Base (e.g., K₂CO₃) Thione->Base -H⁺ Thiol->Thione Thiol->Base -H⁺ Thiolate Thiolate Anion (Soft Nucleophile) BenzylHalide Benzyl Halide (Soft Electrophile) Thiolate->BenzylHalide Sₙ2 Attack (Favored) Amide Amide Anion (Hard Nucleophile) Amide->BenzylHalide Sₙ2 Attack (Disfavored) Base->Thiolate + M⁺ Base->Amide + M⁺ S_Product S-Benzylated Product (Major) BenzylHalide->S_Product N_Product N-Benzylated Product (Minor) BenzylHalide->N_Product

Caption: Competing S- and N-alkylation pathways of thiouracil.

References

  • Stephen T Nestor, Allison N Hawkins, Xhensila Xhani, Richard E Sykora, James X Mao, Kwangho Nam, Gregory J McManus, Arsalan Mirjafari. (2018). Studies on solubility and S-alkylation of 2-thiouracil in ionic liquids. Journal of Molecular Liquids, 265.
  • Nestor, S. T., Hawkins, A. N., Xhani, X., Sykora, R. E., Mao, J. X., Nam, K., McManus, G. J., & Mirjafari, A. (n.d.). Studies on solubility and S-alkylation of 2-thiouracil in ionic liquids. Research Portal. Available from: [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Available from: [Link]

  • SiliCycle. (2011, April 21). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Available from: [Link]

  • CHEM 1000. (n.d.). Protecting Groups – A Necessary Evil? Available from: [Link]

  • Guibbal, F., Bénard, S., Patché, J., Meneyrol, V., Couprie, J., Yong-Sang, J., Meilhac, O., & Jestin, E. (2017). Regioselectivity of thiouracil alkylation: Application to optimization of Darapladib synthesis. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • ResearchGate. (n.d.). Selective benzylation in the presence of lithium base. (i): LiHMDS,... Available from: [Link]

  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis-1. UT Southwestern, Dallas, Texas. Available from: [Link]

  • Guibbal, F., Bénard, S., Patché, J., Meneyrol, V., Couprie, J., Yong-Sang, J., Meilhac, O., & Jestin, E. (2018). Regioselectivity of thiouracil alkylation: Application to optimization of Darapladib synthesis. Bioorganic & Medicinal Chemistry Letters, 28(4), 787–792. Available from: [Link]

  • van der Spek, S. J., et al. (2013). Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases. PLoS ONE, 8(11), e80297. Available from: [Link]

  • Fathalla, O. A., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules, 23(11), 2941. Available from: [Link]

  • van der Spek, S. J., et al. (2013). Se- and s-based thiouracil and methimazole analogues exert different inhibitory mechanisms on type 1 and type 2 deiodinases. PLoS ONE, 8(11), e80297. Available from: [Link]

  • Lindsay, R. H., Hulsey, B. S., & Aboul-Enein, H. Y. (1975). Enzymatic S-methylation of 6-n-propyl-2-thiouracil and other antithyroid drugs. Biochemical Pharmacology, 24(4), 463–468. Available from: [Link]

  • Beilstein Journals. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]

  • METTLER TOLEDO. (n.d.). Alkylation Reactions. Available from: [Link]

  • Pedersen, C. M., et al. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 96–119. Available from: [Link]

  • ResearchGate. (2025, August 6). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. Available from: [Link]

  • SID. (n.d.). A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. Available from: [Link]

  • Li, M., et al. (2023). Manipulating the Subcellular Localization and Anticancer Effects of Benzophenothiaziniums by Minor Alterations of N-Alkylation. International Journal of Molecular Sciences, 24(4), 3468. Available from: [Link]

  • PubMed. (2013, August 15). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Available from: [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Available from: [Link]

  • Coulibaly, S., et al. (2025, October 28). Study of the influence of N-alkylation of 2-benzylthiopyrimidines on the growth of two bacteria of medical interest. ResearchGate. Available from: [Link]

Sources

Optimizing pH conditions for selective S-alkylation of pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrimidine Alkylation Support Center . This guide is designed for researchers and drug development professionals optimizing the regioselective S-alkylation of ambidentate pyrimidine systems (e.g., 2-thiouracils, mercaptopyrimidines).

Because pyrimidines contain multiple nucleophilic sites (sulfur, nitrogen, and sometimes oxygen), achieving strict regioselectivity is a kinetic and thermodynamic balancing act governed primarily by pH control and Hard-Soft Acid-Base (HSAB) theory .

SECTION 1: Mechanistic FAQ (The "Why")

Q: Why is pH the most critical parameter for selective S-alkylation? A: Mercaptopyrimidines exist in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. The thiol group typically has a


 between 7.1 and 8.1, depending on ring substituents[1]. To achieve S-alkylation, the pH must be raised just above this 

to deprotonate the thiol, generating the highly nucleophilic thiolate anion (

). According to HSAB theory, the thiolate is a "soft" nucleophile that rapidly and selectively reacts with "soft" electrophiles like alkyl halides. If the pH is driven too high (e.g., pH > 10), the pyrimidine ring nitrogens ("hard" nucleophiles) also deprotonate, leading to competing N-alkylation[2].

Q: How can I analytically validate that my protocol yielded the S-alkylated product rather than the N-alkylated byproduct? A:


 NMR spectroscopy is the most definitive self-validating method. The chemical shift of the carbon adjacent to the sulfur atom (S-

) typically appears upfield around

31.7 ppm. In contrast, if the compound underwent N-alkylation, the N-

peak will shift significantly downfield to approximately

43.0 ppm[3].

SECTION 2: Troubleshooting Guide (The "What Went Wrong")

Issue 1: High levels of N-alkylated or over-alkylated byproducts.

  • Causality: Over-basification. Using excessive amounts of strong bases (like NaOH or KOH) drives the pH well above 10, forming an N,S-dianion. The nitrogen anion becomes highly competitive.

  • Solution: Buffer the reaction or switch to a milder base. Using

    
     or 
    
    
    
    in polar aprotic solvents restricts the pH to the optimal 7.5–8.5 window, ensuring only the sulfur is deprotonated[4].

Issue 2: Incomplete reaction or unreacted pyrimidine starting material.

  • Causality: The pH is below the

    
     of the mercaptopyrimidine (leaving it in the unreactive thione form), or the substrate has poor solubility in the chosen solvent.
    
  • Solution: Verify the pH is at least 0.5 units above the substrate's

    
    . If solubility is the limiting factor, consider utilizing ionic liquids (e.g., 
    
    
    
    ). Recent studies demonstrate that ionic liquids facilitate regiospecific S-alkylation in high yields (91–94%) without the need for additional catalysts due to favorable hydrogen-bonding interactions[5].

Issue 3: Hydrolysis of the alkylating agent (e.g., benzyl bromide turning into benzyl alcohol).

  • Causality: High water content combined with elevated pH causes hydroxide ions to outcompete the thiolate for the alkyl halide.

  • Solution: Transition from a purely aqueous system to a biphasic system (e.g., Water/Dichloromethane with a phase transfer catalyst) or use anhydrous DMF with solid

    
    .
    

SECTION 3: Visualizations of Mechanisms & Workflows

Mechanism Thione Thione Form (Low pH / Neutral) Thiolate Thiolate Anion (S⁻) (Optimal pH 7.5 - 8.5) Thione->Thiolate Mild Base (pH > pKa) No_Rxn Slow / No Reaction Thione->No_Rxn Alkyl Halide added Dianion N⁻ / S⁻ Dianion (High pH > 10) Thiolate->Dianion Excess Strong Base S_Alk Selective S-Alkylation (Desired Product) Thiolate->S_Alk Alkyl Halide added (Soft-Soft Interaction) N_Alk N-Alkylation / Mixtures (Byproducts) Dianion->N_Alk Alkyl Halide added (Hard-Soft Competition)

Mechanistic pathway showing how pH dictates the formation of S- vs N-alkylated pyrimidines.

Troubleshooting Start Analyze Reaction Outcome (via TLC / 13C NMR) N_Alk Issue: N-Alkylation (NMR ~43 ppm) Start->N_Alk No_Rxn Issue: Unreacted Substrate Start->No_Rxn Hydrolysis Issue: Alkyl Halide Hydrolysis Start->Hydrolysis Fix_N Lower pH to 7.5-8.5 Switch to K2CO3 or NaHCO3 N_Alk->Fix_N Fix_No Ensure pH > pKa (~7.5) Switch to DMF or Ionic Liquids No_Rxn->Fix_No Fix_Hydro Reduce water content Use biphasic or aprotic solvent Hydrolysis->Fix_Hydro

Troubleshooting workflow for correcting common pyrimidine alkylation failures.

SECTION 4: Quantitative Data & Parameters

Table 1: Substrate


 and Optimal pH Targeting 
Knowing the exact 

of your substrate is the foundation of a self-validating protocol. Always target a pH 0.5 to 1.0 units above the

.
Pyrimidine DerivativeApprox. Thiol

Optimal Reaction pHPrimary Tautomer (Aqueous)
2-Mercaptopyrimidine7.117.6 – 8.1Thione
2-Thiouracil7.46 – 8.098.0 – 8.5Thione
5-Methyl-2-thiouracil8.458.9 – 9.4Thione
4,6-Dihydroxy-2-mercaptopyrimidine3.964.5 – 5.5Thiol

Table 2: Base & Solvent Selection Matrix

Base ChoiceSolvent SystemRegioselectivity (S vs N)Best Use Case

(Aqueous)
Water / EthanolModerate (Risk of N-alk)Highly water-soluble substrates; strictly monitored pH[4].

(Solid)
Anhydrous DMFHighStandard laboratory protocol for lipophilic alkyl halides.
None (Auto-buffering)Ionic Liquid (

)
Very High (>91%)Poorly soluble drugs (e.g., antithyroid derivatives)[5].

SECTION 5: Experimental Protocol

Standard Operating Procedure: pH-Controlled S-Alkylation of 2-Thiouracil This methodology utilizes a mild base in a polar aprotic solvent to prevent dianion formation, ensuring kinetic trapping of the S-alkylated product.

  • Preparation: Suspend 10 mmol of 2-thiouracil in 20 mL of anhydrous Dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition (pH Control): Add 11 mmol (1.1 equivalents) of finely powdered anhydrous Potassium Carbonate (

    
    ). Stir the suspension at room temperature for 30 minutes. Causality Note: 
    
    
    
    is a mild base that will deprotonate the thiol (
    
    
    ~8.09) without stripping the secondary ring nitrogens, effectively locking the system as a mono-thiolate anion.
  • Electrophile Addition: Dropwise, add 10.5 mmol of the alkylating agent (e.g., benzyl bromide or iodomethane) over 10 minutes.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor progression via TLC (Eluent: EtOAc/Hexane). The S-alkylated product will typically elute faster (higher

    
    ) than the highly polar thione starting material.
    
  • Quenching & Workup: Once complete (typically 2-4 hours), pour the mixture into 100 mL of ice-cold distilled water. The S-alkylated pyrimidine will usually precipitate.

  • Isolation: Filter the precipitate under vacuum, wash with cold water to remove residual DMF and inorganic salts, and dry under a vacuum desiccator.

  • Validation: Run a

    
     NMR. Confirm success by identifying the S-
    
    
    
    peak near
    
    
    31.7 ppm and the absence of an N-
    
    
    peak near
    
    
    43.0 ppm[3].

SECTION 6: References

  • Liu, G., et al. (2012). N-Alkylation reaction of 4-amino-2,6-bis(alkyl(aryl)thio)pyrimidines. ResearchGate. Available at:[Link]

  • Guibbal, F., et al. (2017). Regioselectivity of Thiouracile Alkylation: Application to Optimization of Darapladib Synthesis. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Nestor, S. T., et al. (2018). Studies on solubility and S-alkylation of 2-thiouracil in ionic liquids. ResearchGate. Available at:[Link]

  • Hunt, R. R., et al. (1965). 2-Mercaptopyrimidine. Organic Syntheses. Available at:[Link]

  • Sochacka, E., et al. (2017). C5-substituents of uridines and 2-thiouridines present at the wobble position of tRNA determine the formation of their keto-enol or zwitterionic forms. PMC / Nucleic Acids Research. Available at:[Link]

Sources

Resolving oiling-out issues during crystallization of 2-(Benzylsulfanyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As Application Scientists, we frequently encounter complex isolation challenges during active pharmaceutical ingredient (API) development. One of the most notorious issues is oiling-out , formally known as Liquid-Liquid Phase Separation (LLPS).

This guide provides an in-depth, mechanistic approach to resolving oiling-out specifically during the crystallization of 2-(Benzylsulfanyl)pyrimidin-4-ol , ensuring high-yield, high-purity solid isolation.

Part 1: Diagnostic FAQ – Understanding the Mechanism

Q: Why does this compound form a cloudy, milky emulsion instead of crystallizing? A: You are observing Liquid-Liquid Phase Separation (LLPS). Instead of forming a solid crystal lattice, the supersaturated solution separates into two liquid phases: a solute-rich "oil" phase and a solute-lean continuous phase[1]. Mechanistically, this compound possesses a rigid, polar pyrimidin-4-ol core (capable of tautomerization and strong hydrogen bonding) attached to a highly flexible, lipophilic benzylsulfanyl tail. This structural dichotomy restricts the molecule's ability to rapidly adopt the precise conformation required for crystalline self-assembly[2]. Consequently, kinetically favorable but weak lipophilic interactions between the benzyl groups dominate, leading to the formation of liquid-like clusters that separate as an oil[2].

Q: How do I know if my oiling-out issue is driven by thermodynamics or kinetics? A: This distinction dictates your entire troubleshooting strategy:

  • Thermodynamic Oiling-Out (Miscibility Gap): If the emulsion forms regardless of how slowly you cool the reactor or add antisolvent, your process pathway is crossing a stable miscibility gap (the binodal curve) in the phase diagram[1][3]. Phase separation here is independent of stirring or nucleation kinetics.

  • Kinetic Oiling-Out: If the emulsion only forms during rapid cooling or fast antisolvent dosing, the system is experiencing a "deep quench" into high supersaturation[3]. The high supersaturation forces a spinodal decomposition that delays crystal formation[4].

Q: Can I just add seed crystals into the milky emulsion to force crystallization? A: No. Adding seeds into an already oiled-out emulsion caused by a miscibility gap will generally lead to seed dissolution, as the continuous phase may not be sufficiently supersaturated with respect to the solid, or the seeds become coated and isolated by the oil phase[1]. Seeding must occur before the liquid-liquid phase boundary is reached[5].

Part 2: Mechanistic Workflows & Visualizations

To successfully crystallize this compound, we must design a process trajectory that bypasses the submerged liquid-liquid phase boundary.

PhaseDiagram Start Single Phase Solution (High T, Low C) Cooling Cooling / Antisolvent Start->Cooling MSZW Metastable Zone (Supersaturated) Cooling->MSZW LLPS Miscibility Gap (Binodal) Oiling-Out (LLPS) MSZW->LLPS High Supersaturation Cryst Solid-Liquid Equilibrium (Crystallization) MSZW->Cryst Seeding / Slow Cooling LLPS->Cryst Spontaneous Solidification

Thermodynamic phase pathways illustrating LLPS avoidance via seeding.

Workflow Obs Observation: Cloudy Emulsion Check Identify Mechanism Obs->Check Thermo Thermodynamic (Miscibility Gap) Check->Thermo Regardless of rate Kinetic Kinetic (High Supersaturation) Check->Kinetic At fast cooling rates Solvent Action: Change Solvent (e.g., to IPA/Water) Thermo->Solvent Seed Action: Seed in MSZW Reduce Cooling Rate Kinetic->Seed Success Pure Crystalline Product Solvent->Success Seed->Success

Decision tree for resolving thermodynamic vs. kinetic oiling-out.

Part 3: Empirical Data Presentation

When this compound oils out, the resulting droplets eventually undergo spontaneous, uncontrolled solidification. This bypasses the desired impurity rejection mechanisms of slow particle growth, leading to sticky, amorphous products with severe yield losses[1].

The table below summarizes the quantitative impact of shifting the solvent system and cooling parameters to avoid the LLPS boundary. Exchanging a highly polar antisolvent system (like Acetone/Water) for one with better cosolvency (like Isopropanol/Water) shrinks the miscibility gap[6].

Solvent System (v/v)Cooling Rate (°C/min)LLPS Observed?Final Crystal MorphologyAPI Purity (%)Isolated Yield (%)
Acetone / Water (1:3)0.5Yes (Stable)Gummy, amorphous mass81.255.0
Ethanol / Water (1:2)1.0Yes (Transient)Highly agglomerated blocks88.462.4
Ethanol / Water (1:2)0.1No (Kinetic bypass)Irregular prisms94.175.0
IPA / Water (1:1) 0.5 No (Thermo bypass) Distinct Needles / Prisms > 99.0 88.5

Part 4: Validated Experimental Protocols

To ensure a self-validating system, do not rely on the naked eye to detect oiling-out. Use an in-situ probe-based imaging tool (e.g., EasyViewer) or Focused Beam Reflectance Measurement (FBRM) to distinguish between solid nucleation (sharp edges) and LLPS (spherical droplets)[1].

Protocol 1: Thermodynamic Mapping & Solvent Exchange

Objective: Eliminate the miscibility gap by altering the ternary phase thermodynamics.

  • Baseline Mapping: Prepare a 100 mg/mL solution of this compound in your primary solvent (e.g., Acetone) at 50°C.

  • Antisolvent Titration: Slowly dose the antisolvent (Water) at 0.1 mL/min while monitoring with an in-situ imaging probe.

  • Identify the Binodal: Record the exact volumetric ratio and temperature at which spherical droplets (LLPS) first appear. This is the cloud point of the binodal curve.

  • Solvent Exchange: Switch the primary solvent to one with slightly lower polarity but higher hydrogen-bond donating capacity (e.g., Isopropanol)[6].

  • Validation: Repeat the titration. A successful thermodynamic shift will result in the appearance of faceted crystals (solid-liquid equilibrium) rather than spherical droplets, proving the miscibility gap has been shifted below the solubility curve.

Protocol 2: Kinetic Control via Precision Seeding

Objective: Consume supersaturation via crystal growth before the system reaches the submerged LLPS boundary[5].

  • Determine MSZW: Establish the Metastable Zone Width (MSZW) for your optimized solvent system using clear point (dissolution) and cloud point (nucleation) measurements.

  • Controlled Cooling: Heat the reactor to 5°C above the clear point to ensure complete dissolution. Cool the system at a slow, linear rate (0.1 - 0.2 °C/min) to exactly halfway into the MSZW.

  • Seed Addition: Introduce 1% to 5% (wt/wt) of high-purity this compound seed crystals.

  • Isothermal Aging: Hold the reactor temperature constant for 60 to 120 minutes. Causality check: Monitor via in-situ microscopy. You must observe the seed crystals growing in size without the formation of background oil droplets. This confirms the supersaturation is being successfully consumed by the crystal lattice.

  • Final Ramp: Once the supersaturation has been safely depleted, resume cooling at 0.1 °C/min to the final isolation temperature. Filter, wash, and dry.

References

1.[1] Oiling Out in Crystallization - Mettler Toledo. mt.com. Available at:[Link] 2.[3] A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. mdpi.com. Available at:[Link] 3.[4] Liquid-Liquid Phase Separation in Crystallization - Mettler Toledo. mt.com. Available at:[Link] 4.[5] Solution crystallisation via a submerged liquid–liquid phase boundary: oiling out. rsc.org. Available at:[Link] 5.[2] Addressing poor solubility and oiling-out tendencies of drug substances. crystallizationsummit.com. Available at:[Link] 6.[6] Experimental investigation and prediction of oiling out during crystallization process. researchgate.net. Available at:[Link]

Sources

Technical Support Center: Non-Chromatographic Purification of 2-(Benzylsulfanyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with robust, non-chromatographic strategies for the purification of 2-(Benzylsulfanyl)pyrimidin-4-ol. Moving beyond theoretical steps, we address common experimental challenges through a troubleshooting framework, grounding each recommendation in fundamental chemical principles to ensure both purity and yield.

Troubleshooting Guide: From Crude Reaction to Pure Product

This section is designed to address specific issues encountered during the work-up and purification of this compound.

Issue 1: My crude product is an intractable oil or sticky solid that resists crystallization.
  • Question: I've removed the reaction solvent, but I'm left with a dark, oily residue. Attempts to crystallize it directly have failed. What is the first step to clean this up?

  • Answer: This is a common issue caused by the presence of both polar and non-polar impurities, including unreacted starting materials, byproducts, and residual high-boiling solvents (like DMF or DMSO). An initial liquid-liquid extraction is the most effective first step to remove the bulk of these contaminants before attempting crystallization. The pyrimidin-4-ol moiety imparts weak acidity to the molecule, allowing for its separation from neutral or basic impurities.[1][2]

    Protocol: Initial Acid-Base Work-up

    • Dissolution: Dissolve the crude oily residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.

    • Weak Base Wash: Transfer the organic solution to a separatory funnel. Wash the solution with a saturated sodium bicarbonate (NaHCO₃) solution. This will remove highly acidic impurities (e.g., carboxylic acids) without significantly deprotonating your target compound.[3] Check that the aqueous layer is basic with pH paper. Separate the layers and retain the organic layer.

    • Caustic Wash (Product Extraction): Now, extract the organic layer with a 1 M sodium hydroxide (NaOH) solution. The pyrimidin-4-ol is acidic enough to be deprotonated by the strong base, forming a sodium salt that dissolves in the aqueous layer.[4] Repeat the extraction twice to ensure complete transfer of the product. Combine the aqueous (NaOH) layers.

    • Back-Wash: Wash the combined basic aqueous layers with a fresh portion of ethyl acetate or DCM to remove any remaining neutral impurities that may have been carried over. Discard this organic wash.

    • Precipitation: Cool the basic aqueous solution in an ice bath. Slowly acidify the solution by adding 2 M hydrochloric acid (HCl) dropwise while stirring. Your product, this compound, will precipitate out as its neutral form as the pH drops below its pKa. Monitor the pH with litmus paper to ensure it is acidic (pH ~5-6).

    • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a cold non-polar solvent like hexane to aid in drying.

    • Drying: Dry the purified solid under vacuum. At this stage, the product should be significantly purer and is now ready for further purification by recrystallization if needed.

Issue 2: My isolated solid is crystalline, but TLC/NMR analysis shows it's still impure.
  • Question: I have a solid product after my initial work-up, but I can still see impurities. How can I achieve high purity without a column?

  • Answer: This indicates that impurities with similar solubility and acidity profiles have co-precipitated with your product. Recrystallization is the classic and most powerful technique to resolve this, leveraging subtle differences in solubility between the product and contaminants in a given solvent at different temperatures.[5][6]

    Protocol: Systematic Recrystallization

    • Solvent Selection (The Critical Step): The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[5] Test solubility in small vials with ~20-30 mg of your solid and 0.5 mL of solvent.

      Table 1: Recommended Solvents for Screening

      Solvent Boiling Point (°C) Polarity Comments
      Ethanol 78 Polar Protic Often a good starting point for pyrimidine derivatives.[7][8]
      Isopropanol 82 Polar Protic Similar to ethanol, may offer different selectivity.
      Acetonitrile 82 Polar Aprotic Can be effective for moderately polar compounds.
      Ethyl Acetate 77 Mid-Polarity Good for compounds that are too soluble in alcohols.
      Toluene 111 Non-polar Useful if impurities are highly polar.

      | Water | 100 | Highly Polar | Unlikely to be a good single solvent due to poor organic solubility, but can be used as an anti-solvent. |

    • Dissolution: Place the impure solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot (near-boiling) solvent dropwise until all the solid just dissolves.[5] Using excess solvent is a common mistake that dramatically reduces yield.

    • Hot Filtration (Optional): If there are insoluble impurities (dust, inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.

    • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

    • Isolation & Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the ice-cold recrystallization solvent, and dry them under vacuum.

    • Purity Check: Assess purity via melting point analysis (a sharp melting point indicates high purity) and NMR spectroscopy.

Issue 3: My recrystallization resulted in a very low yield.
  • Question: The recrystallized product is pure, but I lost most of my material. How can I improve my recovery?

  • Answer: Significant product loss is typically due to using too much solvent during the dissolution step or choosing a solvent in which the product has moderate solubility even at low temperatures.

    Optimization Strategies:

    • Minimize Solvent: Re-run the recrystallization, ensuring you are adding the absolute minimum volume of hot solvent required to dissolve the solid.

    • Slow Cooling & Patience: Do not rush the cooling process. Allow the solution to stand undisturbed for several hours or even overnight.

    • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask at the solution's surface with a glass rod or adding a tiny "seed" crystal from a previous batch.[5]

    • Use a Co-Solvent System (Anti-Solvent): Dissolve your compound in a minimal amount of a hot solvent in which it is very soluble (e.g., ethanol). Then, slowly add a second solvent (an "anti-solvent") in which the compound is insoluble (e.g., water or hexane) dropwise until the solution becomes persistently cloudy. Add a few drops of the first solvent to clarify, then cool slowly. This technique carefully reduces the overall solubility to induce precipitation.[6]

Frequently Asked Questions (FAQs)

  • Q1: What makes this compound challenging to purify?

    • A1: The primary difficulty arises from the keto-enol tautomerism inherent to the pyrimidin-4-ol ring system. In solution, it can exist in equilibrium with its 2-(benzylsulfanyl)pyrimidin-4(1H)-one tautomer. These two forms have slightly different polarities and properties, which can complicate crystallization and lead to broadened peaks in analytical data if the equilibrium is slow.[9]

  • Q2: How do I decide between Recrystallization and a full Acid-Base Extraction?

    • A2: The choice depends on the nature of the impurities and the scale of your reaction. An acid-base extraction is exceptionally effective at removing neutral or basic impurities, regardless of their polarity. Recrystallization is better for removing impurities that are isomers or have very similar acidity but different crystal packing properties. The following workflow can guide your decision.

    digraph "Purification_Decision_Workflow" { graph [splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, width=2.5, height=0.7]; edge [fontname="Arial", fontsize=10];

    start [label="Analyze Crude Material\n(TLC or Crude NMR)", fillcolor="#F1F3F4", fontcolor="#202124"]; impurity_check [label="Are major impurities\nneutral or basic?\n(e.g., Benzyl Chloride, Side-Products)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=3.5, height=1.2]; recrystallize [label="Proceed with\nRecrystallization", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; acid_base [label="Perform Acid-Base\nExtraction & Precipitation", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; purity_check [label="Assess Purity\n(MP, NMR)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2.5, height=1.0]; final_product [label="Pure Product", fillcolor="#FFFFFF", fontcolor="#202124", shape=octagon];

    start -> impurity_check; impurity_check -> acid_base [label=" Yes "]; impurity_check -> recrystallize [label=" No / Unsure "]; acid_base -> purity_check; recrystallize -> purity_check; purity_check -> final_product [label=" Purity is High "]; purity_check -> acid_base [label=" Purity is Low\n(Try alternative method) ", style=dashed, color="#5F6368"]; }

    Caption: Decision workflow for purification strategy.
  • Q3: What are the most likely impurities from a typical synthesis?

    • A3: A common synthesis involves reacting a thiouracil derivative with a benzyl halide. Key potential impurities include:

      • Unreacted Starting Materials: 2-Thiouracil and benzyl chloride/bromide.

      • Dibenzyl disulfide: Formed from the oxidation of benzyl mercaptan, which can arise from the hydrolysis of the starting material or product.

      • N-Alkylated or O-Alkylated Isomers: Small amounts of isomers where the benzyl group has attached to a ring nitrogen or the exocyclic oxygen instead of the sulfur atom.

  • Q4: How can I definitively confirm purity without resorting to chromatography (HPLC)?

    • A4: A combination of methods provides a high degree of confidence:

      • Melting Point Analysis: A sharp, un-depressed melting point that matches literature values is a strong indicator of purity. Impurities typically cause a depression and broadening of the melting range.

      • ¹H and ¹³C NMR Spectroscopy: A clean spectrum showing the correct integrations and chemical shifts, with no unassignable peaks, is essential.

      • Elemental Analysis (C, H, N, S): This provides the empirical formula of the compound. If the experimental values are within ±0.4% of the theoretical values, it confirms high purity and correct composition.

References

  • Wikipedia. Acid–base extraction. [Link]

  • El-Emam, A. A., et al. (2012). 2-Benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3379. [Link]

  • Patel, R. B., et al. (2012). Studies on synthesis of pyrimidine derivatives and their antimicrobial activity. Journal of the Serbian Chemical Society, 77(9), 1169-1178. [Link]

  • Gomaa, A. M., et al. (2021). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. Molecules, 26(22), 7010. [Link]

  • Unknown Author. Bioseparation Technique Precipitation methods. [Link]

  • University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction. [Link]

  • Grooff, D., et al. (2015). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Pharmaceutical development and technology, 20(3), 335–344. [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

  • Wang, F., et al. (2023). Crystallization Selectivity of Ribavirin Solution and Amorphous Phase. Crystals, 13(9), 1324. [Link]

  • Taylor & Francis Online. Acid-base extraction – Knowledge and References. [Link]

  • Barrenechea, M. L., et al. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • Himmel, D. M., et al. (2011). Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors. Journal of medicinal chemistry, 54(11), 3927–3936. [Link]

  • Scribd. Acid/Base Extraction in Organic Chemistry. [Link]

  • Reddit. What are some practical ways to purify complex compounds other than column chromatography?. [Link]

  • Chen, B., et al. (2019). Process characterization strategy for a precipitation step for host cell protein reduction. Biotechnology progress, 35(6), e2881. [Link]

  • El-Emam, A. A., et al. (2011). 2-Benzylsulfanyl-4-pentyl-6-(phenylsulfanyl)pyrimidine-5-carbonitrile. Acta crystallographica. Section E, Structure reports online, 67(Pt 12), o3126. [Link]

  • Google Patents.
  • ResearchGate. Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. [Link]

  • Magritek. Separation of Acidic, Basic and Neutral Compounds. [Link]

  • Der Pharma Chemica. Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. [Link]

  • BioProcess International. Process-Scale Precipitation of Impurities in Mammalian Cell Culture Broth. [Link]

  • PubMed. New 2-benzylsulfanyl-nicotinic acid based 1,3,4-oxadiazoles: their synthesis and biological evaluation. [Link]

  • Unknown Author. Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. [Link]

  • Chemistry Central Journal. Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • PubChem. 2-(Benzylsulfanyl)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile. [Link]

  • Google Patents. JP5738774B2 - Purification of 1- [2- (2,4-dimethylphenylsulfanyl) phenyl] piperazine.
  • SciELO México. Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. [Link]

Sources

Validation & Comparative

1H NMR Chemical Shift Assignment for 2-(Benzylsulfanyl)pyrimidin-4-ol: A Comparative Guide to Solvent Effects and Predictive vs. Empirical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most common pitfalls I observe in the structural elucidation of heterocyclic compounds is the over-reliance on predictive NMR software without accounting for solvent-mediated tautomerism.

For 2-(Benzylsulfanyl)pyrimidin-4-ol (also known as 2-benzylthiouracil), accurate 1H NMR assignment is not merely an exercise in reading chemical shifts; it requires an understanding of the dynamic equilibrium between its lactim (hydroxy) and lactam (oxo) forms. This guide objectively compares solvent systems and assignment methodologies, providing a self-validating experimental workflow to ensure scientific integrity in your structural characterization.

Mechanistic Background: The Tautomeric Challenge

This compound exists in a tautomeric equilibrium. While often drawn as a fully aromatic pyrimidin-4-ol (lactim form), in polar solutions, the equilibrium heavily favors the pyrimidin-4(1H)-one (lactam form) [1].

This structural shift fundamentally alters the electronic environment of the pyrimidine ring:

  • Aromaticity Loss: The transition to the lactam form breaks the full aromaticity of the pyrimidine ring, creating a cross-conjugated

    
    -unsaturated amide-like system.
    
  • Anisotropic Shielding: The H5 proton becomes significantly shielded (shifting upfield to ~6.15 ppm) compared to a standard aromatic pyrimidine proton.

  • Proton Exchange: The -OH proton transitions to an -NH proton, drastically changing its hydrogen-bonding capability and chemical shift.

Tautomerism T1 Lactam Form 2-(Benzylsulfanyl)pyrimidin-4(1H)-one Favored in DMSO-d6 T2 Lactim Form This compound Favored in Gas Phase / Non-Polar T1->T2 Solvent Polarity & H-Bonding

Fig 1. Tautomeric equilibrium of this compound modulated by solvent polarity.

Comparative Analysis: Solvent Systems

The choice of deuterated solvent dictates the observed tautomeric state and the quality of the resulting spectrum.

DMSO-d6 (The Gold Standard)
  • Causality: DMSO is a strong hydrogen-bond acceptor. It aggressively stabilizes the highly polar lactam (N-H) form via intermolecular hydrogen bonding.

  • Performance: Yields sharp, well-resolved doublets for the pyrimidine H5 and H6 protons. The exchangeable N-H proton is pushed far downfield (~12.5 ppm) and is clearly visible due to the slow exchange rate in anhydrous DMSO [2].

CDCl3 (The Suboptimal Alternative)
  • Causality: Chloroform is non-polar and a poor hydrogen-bond acceptor. It cannot sufficiently stabilize the polar lactam form, leading to a mixed tautomeric population or aggregation via intermolecular hydrogen bonding.

  • Performance: this compound exhibits notoriously poor solubility in CDCl3. The resulting spectra often suffer from low signal-to-noise ratios, broad peaks due to intermediate exchange rates, and a missing or highly broadened exchangeable proton signal.

Comparative Analysis: Empirical Data vs. In Silico Prediction

Modern NMR predictive software (e.g., ChemDraw, MestReNova) relies on additivity rules and HOSE (Hierarchical Orthogonal Space Environment) codes based on the static input structure.

If a researcher inputs the drawn structure of this compound (the lactim form), the software predicts the shifts for a fully aromatic ring. It fails to dynamically calculate the weighted average of tautomers in a specific solvent. This leads to dangerous misassignments, particularly for the H5 proton and the heteroatom proton.

Quantitative Comparison Table

The following table summarizes the performance of empirical solvent systems versus standard predictive software (based on the lactim input).

Proton EnvironmentEmpirical (DMSO-d6)Empirical (CDCl3)Predictive Software (Lactim Input)Discrepancy Analysis
Exchangeable (NH/OH) 12.50 ppm (br s, 1H)Not observed / Broad10.20 ppm (s, 1H)Software predicts -OH; Empirical shows strongly H-bonded -NH.
Pyrimidine H6 7.88 ppm (d, J=6.5 Hz, 1H)~7.95 ppm (broad d)8.10 ppm (d, 1H)Software overestimates deshielding due to assumed full aromaticity.
Phenyl H (Ar-H) 7.25 - 7.45 ppm (m, 5H)7.20 - 7.40 ppm (m, 5H)7.30 ppm (m, 5H)Highly accurate across all methods (isolated spin system).
Pyrimidine H5 6.15 ppm (d, J=6.5 Hz, 1H)~6.25 ppm (broad d)6.40 ppm (d, 1H)Critical Failure: Software misses the enamine-like shielding of the lactam form.
Benzyl CH2 4.38 ppm (s, 2H)4.45 ppm (s, 2H)4.50 ppm (s, 2H)Minor solvent effects; generally reliable.

Validated Experimental Protocol: Acquisition & D2O Exchange

To ensure absolute trustworthiness in your assignment, the protocol must be a self-validating system. The following workflow utilizes a D2O exchange experiment to definitively isolate the carbon-bound protons from the exchangeable heteroatom proton.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Weigh 3.0 to 5.0 mg of highly pure this compound.

  • Dissolve the compound in 0.6 mL of high-quality, anhydrous DMSO-d6 (100.0 atom % D) in a clean glass vial. Note: Anhydrous solvent is critical to prevent the water peak (~3.3 ppm) from broadening and exchanging with the target NH proton.

  • Transfer the clear solution to a standard 5 mm NMR tube.

Step 2: Initial 1H NMR Acquisition

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock on the DMSO solvent signal and shim the magnet to achieve a line width at half-height (FWHM) of < 1.0 Hz for the TMS or residual solvent peak.

  • Acquire the standard 1H NMR spectrum using a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 16-32 scans at 298 K.

Step 3: D2O Exchange (Self-Validation)

  • Eject the NMR tube and add exactly 1 drop (approx. 10-20 µL) of Deuterium Oxide (D2O) directly into the tube.

  • Cap the tube and shake vigorously for 30 seconds to ensure complete homogeneous mixing.

  • Re-insert the sample, re-shim (as the solvent is now a mixture), and acquire a second 1H NMR spectrum using identical parameters.

  • Data Analysis: Overlay the two spectra. The broad singlet at ~12.5 ppm will completely disappear in the second spectrum due to H/D exchange (forming N-D), definitively proving it is the exchangeable tautomeric proton.

NMR_Workflow A Sample Preparation 3-5 mg in 0.6 mL DMSO-d6 B 1H NMR Acquisition 400-600 MHz, 298 K A->B C Initial Assignment Identify H5, H6, CH2, Ph B->C D D2O Exchange Add 1 drop D2O, shake C->D E Re-acquire 1H NMR Observe signal disappearance D->E F Final Validation Confirm NH/OH at ~12.5 ppm E->F

Fig 2. Self-validating workflow for 1H NMR acquisition and assignment using D2O exchange.

Conclusion

When assigning the 1H NMR spectrum of this compound, empirical data acquired in DMSO-d6 vastly outperforms predictive software. The software's inability to account for the solvent-driven lactam tautomer results in skewed chemical shifts, particularly for the H5 proton. By utilizing DMSO-d6 to stabilize the tautomer and employing a D2O exchange protocol, researchers can establish a self-validating, error-free assignment workflow.

References

  • Tautomerism of 1-Methyl Derivatives of Uracil, Thymine, and 5-Bromouracil. Is Tautomerism the Basis for the Mutagenicity of 5-Bromouridine?
  • Synthesis, Acidity Constants and Tautomeric Structure of the Diazonium Coupling Products of 2-(Benzylsulfanyl)

Advanced HPLC Method Development for Purity Assessment of 2-(Benzylsulfanyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

When developing a purity assessment method for 2-(Benzylsulfanyl)pyrimidin-4-ol , analytical scientists face a unique set of chromatographic challenges. As a critical intermediate in the synthesis of biologically active pyrimidine derivatives, its purity profile is often complicated by synthetic byproducts, including unreacted 2-thiouracil, bis-alkylated species, and oxidized sulfur derivatives (sulfoxides and sulfones).

Novice chromatographers often default to standard C18 columns and neutral water/acetonitrile gradients. However, this approach frequently results in the co-elution of critical impurity pairs and unacceptable peak tailing. The pyrimidin-4-ol core is highly susceptible to lactam-lactim tautomerization, while the benzylsulfanyl moiety introduces significant hydrophobicity and


-electron density. To achieve a robust, stability-indicating method, the chromatographic environment must be engineered to exploit these specific structural features.

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl

The most critical decision in this method development is the selection of the stationary phase. Below is an objective comparison between a standard C18 phase and a Phenyl-Hexyl phase.

Mechanistic Causality: Standard C18 columns separate analytes based purely on hydrophobic (dispersive) interactions. While effective for general retention, C18 struggles to resolve this compound from its oxidized sulfoxide impurity, as their hydrophobic footprints are nearly identical.

Conversely, a Phenyl-Hexyl column introduces


 interactions. The electron-deficient pyrimidine ring and the electron-rich benzylsulfanyl group interact differentially with the phenyl stationary phase compared to the impurities. When the sulfur atom is oxidized to a sulfoxide, it withdraws electron density and disrupts the 

-system of the benzyl group. The Phenyl-Hexyl column easily detects this electronic shift, amplifying the separation factor (

) and ensuring baseline resolution.
Table 1: Stationary Phase Performance Comparison
ParameterStandard C18 ColumnPhenyl-Hexyl ColumnMechanistic Causality
Primary Interaction Hydrophobic (Dispersive)Hydrophobic +

Phenyl rings interact selectively with the aromatic pyrimidine system.
Retention Time (min) 8.49.2Enhanced retention due to dual-mode (hydrophobic +

) interaction.
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Symmetrical)Phenyl phase shields residual surface silanols better than alkyl chains.
Resolution (

) from Sulfoxide
1.2 (Co-elution risk)2.8 (Baseline separation)Sulfoxide oxidation disrupts the

-system; Phenyl-Hexyl discriminates this shift.

Mobile Phase & Detection Optimization

pH Control & Tautomerism: The pyrimidin-4-ol moiety exhibits lactam-lactim tautomerism (pyrimidin-4-ol


 pyrimidin-4(3H)-one). Running the method at a neutral pH leads to peak broadening due to the interconversion of tautomers and partial ionization. By acidifying the mobile phase to pH ~2.0 using 0.1% Trifluoroacetic acid (TFA), the equilibrium is driven towards a single protonated state. This suppresses the ionization of the hydroxyl group, ensuring a single, sharp, and symmetrical peak.

UV Detection Principles: Selecting the correct detection wavelength is critical, as the polarity of the mobile phase solvent can modify the electronic environment of the absorbing chromophore, potentially shifting the absorbance maxima[1]. For this compound, UV detection is optimized at 254 nm. This wavelength captures the high-energy


 transitions of both the conjugated pyrimidine and benzyl rings while avoiding the high baseline noise typically observed at lower wavelengths (e.g., 210 nm) during gradient elution[1].

Experimental Workflow & Self-Validating Protocol

HPLC_Workflow Step1 1. Analyte Profiling This compound Step2 2. Stationary Phase Selection C18 vs. Phenyl-Hexyl Step1->Step2 Step3 3. Mobile Phase Optimization pH 2.0 Buffer + Acetonitrile Step2->Step3 Step4 4. ICH Q2(R2) Validation Specificity, Linearity, Precision Step3->Step4 Step5 5. Purity Assessment Impurity Resolution (Rs > 2.0) Step4->Step5

HPLC method development workflow for purity assessment.

Step-by-Step Methodology: HPLC Purity Assessment

This protocol is designed as a self-validating system . It includes built-in System Suitability Testing (SST) to guarantee that the chemical mechanisms (like


 interactions) are actively functioning before any sample data is recorded.

Phase 1: Mobile Phase Preparation

  • Aqueous Phase (A): Add 1.0 mL of Trifluoroacetic acid (TFA) to 1000 mL of HPLC-grade water (0.1% v/v). Filter through a 0.22 µm PTFE membrane. Causality: TFA lowers the pH, fully protonating the pyrimidine nitrogen and suppressing tautomeric peak splitting.

  • Organic Phase (B): 100% HPLC-grade Acetonitrile. Causality: Acetonitrile provides a lower UV cutoff and lower viscosity than methanol, ensuring high sensitivity at 254 nm and stable column backpressure.

Phase 2: Chromatographic Conditions

  • Column Installation: Install a Phenyl-Hexyl column (150 x 4.6 mm, 3 µm). Set the column oven to 35°C. Causality: Elevated temperature stabilizes mass transfer kinetics, ensuring reproducible retention times.

  • Gradient Elution Profile (Flow Rate: 1.0 mL/min):

    • 0.0 – 2.0 min: 10% B

    • 2.0 – 12.0 min: Linear ramp to 70% B

    • 12.0 – 15.0 min: Hold at 70% B

    • 15.0 – 15.1 min: Return to 10% B

    • 15.1 – 20.0 min: Re-equilibration at 10% B

Phase 3: System Suitability Testing (SST) - The Self-Validating Mechanism Before analyzing unknown batches, the system must validate its own resolving power.

  • Resolution Standard: Inject 10 µL of a system suitability solution containing this compound (100 µg/mL) and its primary synthetic precursor, 2-thiouracil (10 µg/mL).

  • Validation Check (Proceed only if):

    • Resolution (

      
      ):  Must be 
      
      
      
      between the two peaks.
    • Tailing Factor (

      
      ):  Main peak must be 
      
      
      
      .
    • Precision: %RSD of the main peak area from 5 replicate injections must be

      
      .
      Causality: If 
      
      
      
      , it indicates a degradation of the stationary phase's
      
      
      selectivity, prompting immediate column replacement before any analytical data is compromised.

Method Validation (ICH Q2(R2) Compliance)

To ensure the method is fit for its intended purpose, it must be rigorously validated according to the ICH Q2(R2) guidelines[2]. For an impurity test, specificity is paramount and must be established by spiking the product with appropriate levels of known impurities to demonstrate the total absence of interference[2].

Table 2: Method Validation Summary (ICH Q2(R2) Criteria)
Validation ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Specificity No interference from blank/impuritiesPeak purity angle < purity threshold
Linearity

(1–150 µg/mL)

Precision (Repeatability) 0.8% RSD (n=6)

RSD
Accuracy (Recovery) 99.2% – 101.5%98.0% – 102.0%
Limit of Quantitation (LOQ) 0.05 µg/mLSignal-to-Noise (S/N)

References
  • The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. Chromatography Online.[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

Sources

Comparative Biological Potency Guide: 2-Thiouracil vs. 2-(Benzylsulfanyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pyrimidine-based drug development, minor structural modifications can fundamentally rewire a molecule's pharmacological profile. This guide provides an objective, data-driven comparison between 2-thiouracil (a classic endocrine modulator) and its S-alkylated derivative, 2-(benzylsulfanyl)pyrimidin-4-ol . By analyzing their mechanistic divergence, we demonstrate how the simple addition of a lipophilic benzyl group to the sulfur atom shifts the molecule's utility from an antithyroid agent to a potent kinase inhibitor and cytotoxic building block.

Mechanistic Divergence: The Causality of S-Alkylation

As application scientists, we must look beyond phenotypic results and understand the structural causality driving biological activity.

2-Thiouracil exists in a dynamic thione-thiol tautomeric equilibrium. This structural flexibility allows the free thiocarbonyl (C=S) or thiol (-SH) group to act as an electron donor, reducing the oxidized heme iron intermediate in Thyroid Peroxidase (TPO) and blocking the iodination of tyrosine residues 1. This makes it a highly potent antithyroid agent.

This compound , however, is locked in the S-alkyl pyrimidinone form. The S-alkylation abolishes the thione-thiol tautomerism, entirely stripping the molecule of its TPO-reducing capabilities 2. However, this modification introduces a bulky, lipophilic benzyl moiety. This hydrophobic pharmacophore dramatically increases membrane permeability and fits precisely into the deep hydrophobic ATP-binding pockets of Protein Tyrosine Kinases (PTKs) such as c-Kit 3. Consequently, the molecule pivots to become a targeted cytotoxic agent against cancer cell lines and exhibits enhanced antibacterial efficacy due to bacterial membrane disruption 4.

Pathway Parent 2-Thiouracil (Thione-Thiol Tautomerism) Target1 Thyroid Peroxidase (TPO) Coordination via Free -SH Parent->Target1 Modification S-Alkylation (Benzylation) Parent->Modification Outcome1 Antithyroid Activity (Endocrine Modulator) Target1->Outcome1 Derivative This compound (Locked S-Alkyl Form) Modification->Derivative Target2 Protein Tyrosine Kinases Hydrophobic Pocket Binding Derivative->Target2 Outcome2 Cytotoxic Activity (Apoptosis Induction) Target2->Outcome2

Mechanistic divergence of 2-thiouracil via S-alkylation to target kinase pathways.

Comparative Biological Potency Data

The table below synthesizes the quantitative performance of both compounds across primary pharmacological targets.

Pharmacological Target / Assay2-ThiouracilThis compound
Thyroid Peroxidase (TPO) IC50 ~1.5 µM (Potent Inhibitor)>100 µM (Inactive)
Iodothyronine Deiodinase Inhibition ActiveInactive / Poor
Cytotoxicity (MCF-7 Breast Cancer) IC50 >100 µM (Non-toxic)~20 - 30 µM (Active)
Protein Tyrosine Kinase (c-Kit) Binding Poor fitHigh fitness score
Antibacterial (E. coli / S. aureus) MIC >256 µg/mL (Weak)32 - 64 µg/mL (Moderate to Strong)

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives caused by the unique chemical properties of pyrimidine derivatives.

Workflow Step1 Compound Preparation Step2 Target Incubation (TPO or Cell Line) Step1->Step2 Step3 Signal Generation (Guaiacol/SRB) Step2->Step3 Step4 Spectrophotometric Quantification Step3->Step4 Step5 IC50 / MIC Calculation Step4->Step5

Step-by-step experimental workflow for quantifying biological potency and IC50.

Protocol A: Thyroid Peroxidase (TPO) Inhibition Assay (Guaiacol Oxidation)

Causality & Validation: This assay measures the compound's ability to prevent TPO-mediated oxidation of guaiacol to tetraguaiacol. A baseline blank (omitting H₂O₂) is critical here to rule out auto-oxidation, while Propylthiouracil (PTU) is used as a positive control to validate enzyme sensitivity.

  • Buffer Preparation: Prepare 50 mM phosphate buffer (pH 7.4) containing 0.02% Bovine Serum Albumin (BSA) to stabilize the enzyme.

  • Enzyme Addition: Reconstitute TPO enzyme and dispense into a 96-well UV-transparent plate.

  • Compound Incubation: Add serial dilutions (0.1 µM to 100 µM) of 2-thiouracil or this compound. Include a vehicle control (DMSO < 1%).

  • Reaction Initiation: Add 10 mM guaiacol, followed immediately by 0.5 mM H₂O₂ to start the reaction.

  • Kinetic Readout: Monitor absorbance kinetically at 470 nm for 3 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V₀) of tetraguaiacol formation. The IC50 is derived from the concentration that reduces V₀ by 50% relative to the vehicle control.

Protocol B: Sulforhodamine B (SRB) Cytotoxicity Assay (Kinase Targeting)

Causality & Validation: We utilize the SRB assay rather than metabolic dyes (like MTT) because highly conjugated S-alkylated pyrimidines can occasionally interfere with mitochondrial reductases, yielding false-positive viability signals. In-well Trichloroacetic acid (TCA) fixation permanently cross-links cellular proteins, providing a direct, metabolism-independent readout of cell mass.

  • Cell Seeding: Seed MCF-7 cells at 5,000 cells/well in a 96-well plate. Incubate at 37°C, 5% CO₂ for 24 hours to allow attachment.

  • Treatment: Treat cells with compounds (1 µM to 100 µM) for 72 hours. Include a cell-free blank well containing only media and compound to subtract intrinsic compound absorbance.

  • In Situ Fixation: Add cold 10% TCA directly to the growth medium (do not remove the medium to prevent cell detachment). Incubate at 4°C for 1 hour.

  • Washing: Wash plates 5 times with distilled water to remove TCA and serum proteins. Air dry completely.

  • Staining: Add 0.4% SRB solution (dissolved in 1% acetic acid) for 30 minutes at room temperature.

  • Destaining: Wash 4 times with 1% acetic acid to remove unbound dye.

  • Solubilization & Readout: Solubilize the bound SRB dye with 10 mM unbuffered Tris base (pH 10.5) on a shaker for 10 minutes. Read absorbance at 540 nm and calculate the IC50.

References

1.[1] Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review - MDPI -1 2.[3] Pharmacophore SYNTHESIS, ANTICANCER ACTIVITY AND MOLECULAR DOCKING STUDY OF SOME NOVEL 2-THIOURACIL SULFONAMIDE DERIVATIVES - Pharmacophore Journal - 3 3.[4] Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives - SCIRP - 4 4.[2] Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase - ACS/PubMed - 2

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Benzylsulfanyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 2-(Benzylsulfanyl)pyrimidin-4-ol Content Type: Technical Safety & Operational Guide Audience: Researchers, Medicinal Chemists, and EHS Officers[1]

Executive Safety Summary

Chemical Identity: this compound CAS Number: 31167-21-2 Synonyms: 2-(Benzylthio)pyrimidin-4(3H)-one; 2-Benzylthio-4-hydroxypyrimidine.[1][2]

Immediate Safety Directive: While some commercial vendors classify this specific CAS as "Not a hazardous substance" due to a lack of comprehensive toxicological testing, you must treat this compound as a bioactive irritant. As a pyrimidine derivative containing a thioether moiety, it possesses structural alerts for skin sensitization, respiratory irritation, and potential biological activity (kinase inhibition/metabolic modulation).[1]

Critical PPE Requirements at a Glance:

Protection Type Standard Requirement Critical Note
Respiratory Certified Fume Hood Mandatory. Do not handle open powder on a benchtop.[1][2]
Hand Double Nitrile (0.11 mm min) Change immediately upon solvent splash.[1][2]
Eye Chemical Splash Goggles Safety glasses are insufficient for fine powders.[1][2]

| Body | Lab Coat (Buttoned) + Long Sleeves | Cover all exposed skin to prevent sensitization.[1][2] |

Chemical Profile & Hazard Analysis (The "Why")

To ensure safety, we must understand the causality behind the hazards.[2] We do not rely on the absence of data as evidence of safety.[2]

  • Structural Alerts:

    • Thioether Linkage (-S-CH2-Ph): Sulfides can degrade to release mercaptans or hydrogen sulfide under acidic conditions or high heat, posing an odor and respiratory risk.[1][2]

    • Pyrimidine Core: This scaffold is pharmacologically active (privileged structure in drug discovery).[1][2] Until specific IC50/LD50 data is verified, assume the compound is a potent antimetabolite or kinase inhibitor.[2]

    • Tautomerism: The compound exists in equilibrium between the enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) forms.[1] This affects solubility; it is likely lipophilic, facilitating skin absorption.[2]

  • Physical State Hazards:

    • Likely a fine crystalline powder.[2] Electrostatic charging during weighing can cause "fly-off," creating an invisible aerosol cloud.[2]

    • GHS Classification (Inferred): Treat as H315 (Skin Irrit.), H319 (Eye Irrit.), and H335 (Resp.[1][2][3][4] Irrit.).

Comprehensive PPE Strategy

A. Hand Protection: The "Solvent Vector" Rule

The solid compound itself is slow to permeate gloves.[2] The real danger arises when it is dissolved in organic solvents (DMSO, DCM, Methanol), which act as a vehicle to transport the chemical through the glove material and into the skin.[1]

  • Protocol for Solid Handling:

    • Primary: Disposable Nitrile Gloves (Minimum thickness: 0.11 mm).[1][2]

    • Technique: "Double-gloving" is recommended to prevent cross-contamination of touches (e.g., balance doors, notebooks).[1][2]

  • Protocol for Solution Handling:

    • Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][2]

    • Risk: These solvents permeate standard nitrile in <10 minutes.[1][2]

    • Requirement: If handling >10 mL of solution, wear Laminate/Barrier (Silver Shield) undergloves or High-Grade Butyl gloves.[1][2]

B. Respiratory Protection: Engineering Controls First
  • Primary Barrier: All open handling (weighing, transfer) must occur inside a chemical fume hood operating at 60–100 fpm face velocity .[1][2]

  • Secondary Barrier (If Hood Unavailable): A half-face respirator with P100 (HEPA) cartridges is required for powder handling.[1][2] Simple N95 masks do not provide sufficient protection against potential sulfide vapors or fine nanoparticles.[2]

C. Eye & Face Protection
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).[1][2]

  • Why? Fine powders can bypass the side gaps of standard safety glasses.[1][2] If the powder enters the eye, the sulfur moiety can cause severe irritation and lachrymation.[2]

Operational Handling Protocols

Workflow 1: Safe Weighing & Transfer
  • Preparation: Place an analytical balance inside the fume hood or use a powder containment enclosure.[2]

  • Anti-Static Measures: Use an ionizing bar or anti-static gun on the weigh boat to prevent powder fly-off.[2]

  • Transfer: Use a disposable spatula.[2] Do not reuse spatulas to avoid cross-contamination.[2]

  • Decontamination: Immediately wipe the balance area with a 10% Bleach solution (oxidizes sulfur residues) followed by water.[1][2]

Workflow 2: Solubilization (DMSO/Methanol)
  • Vessel: Use a screw-cap glass vial (scintillation vial).[2] Avoid open beakers.

  • Addition: Add solvent slowly down the side of the vial to minimize aerosol displacement.[2]

  • Venting: If warming is required to dissolve, use a vented cap or needle vent to prevent pressure buildup from solvent expansion.[2]

Workflow 3: Reaction Setup (Nucleophilic Substitution/Coupling)
  • Temperature Control: If heating >50°C, use a reflux condenser. Thioethers can oxidize to sulfoxides/sulfones or cleave to release benzyl mercaptan (stench) at high temperatures.[2]

  • Scrubbing: If the reaction involves strong acids, route the exhaust through a caustic scrubber (NaOH trap) to neutralize potential H2S or thiol byproducts.[1][2]

Emergency Response & Disposal

Visualizing the Safety Logic: The following diagram outlines the decision process for Spills and Exposure.

SafetyLogic Start Incident Detected Type Identify Type Start->Type Spill_Solid Solid Spill (Powder) Type->Spill_Solid Spill_Liquid Liquid Spill (Solution) Type->Spill_Liquid Exposure Personnel Exposure Type->Exposure Action_Solid 1. Dampen with wet paper towel (prevent dust) 2. Scoop into bag 3. Wipe with 10% Bleach Spill_Solid->Action_Solid Action_Liquid 1. Evacuate area if volatile 2. Cover with absorbent pads 3. Place in Haz Waste Spill_Liquid->Action_Liquid Action_Skin Wash with soap/water (15 min) Do NOT use ethanol (enhances absorption) Exposure->Action_Skin Skin Contact Action_Eye Flush eyewash (15 min) Seek medical aid Exposure->Action_Eye Eye Contact

Caption: Decision matrix for immediate response to spills or exposure incidents involving this compound.

Disposal Plan
  • Solid Waste: Segregate into "Hazardous Solid Waste" containers. Label clearly with "Sulfur-containing Organic."[2]

  • Liquid Waste:

    • Non-Halogenated: If dissolved in Acetone/Methanol/DMSO.[1][2]

    • Halogenated: If dissolved in DCM/Chloroform.[1][2]

  • Stench Management: If the waste has a sulfur odor, add 1-2% Bleach (Sodium Hypochlorite) to the waste container to oxidize the sulfides into odorless sulfoxides/sulfones before sealing.[1][2]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 628965, 2-(Benzylthio)pyrimidin-4(3H)-one. Retrieved March 1, 2026, from [Link][1]

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Laboratory Safety Guidance. Retrieved March 1, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.